3-Acetyl-2-methyl-1,6-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-1,6-naphthyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(8(2)14)5-9-6-12-4-3-11(9)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNXDFVOTFRCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370644 | |
| Record name | 3-Acetyl-2-methyl-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52816-65-6 | |
| Record name | 3-Acetyl-2-methyl-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable method for the construction of quinoline and naphthyridine ring systems. This document outlines the synthetic strategy, detailed experimental protocols, and relevant physicochemical data.
Synthetic Pathway
The proposed synthesis of this compound proceeds via a one-step Friedländer annulation. This reaction involves the condensation of 4-amino-3-formylpyridine (also known as 4-aminopyridine-3-carbaldehyde) with pentane-2,4-dione (acetylacetone). The reaction is typically catalyzed by either an acid or a base and involves an aldol condensation followed by a cyclization and dehydration to form the bicyclic naphthyridine core.
Caption: Proposed synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product. While the melting point for the target compound is known from commercial sources, the reaction yield is an estimate based on similar Friedländer annulations and would require experimental verification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Amino-3-formylpyridine | C₆H₆N₂O | 122.13 | 135-139 | Yellow solid | 55955-33-4 |
| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | -23 | Colorless liquid | 123-54-6 |
| This compound | C₁₁H₁₀N₂O | 186.21 | 106-108[1] | Solid | 52816-65-6[1][2][3] |
Experimental Protocol
This protocol is a proposed method based on analogous Friedländer syntheses of substituted 1,6-naphthyridines. Optimization of reaction conditions may be necessary to achieve the best results.
Materials and Equipment:
-
4-Amino-3-formylpyridine
-
Pentane-2,4-dione (Acetylacetone)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-amino-3-formylpyridine (1.22 g, 10 mmol) in absolute ethanol (40 mL). To this solution, add pentane-2,4-dione (1.10 g, 11 mmol, 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is expected to be complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.
-
Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
Disclaimer: This guide provides a proposed synthetic route and experimental protocol based on established chemical principles and analogous reactions found in the literature. The procedures should be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The reaction conditions may require optimization to achieve the desired outcome.
References
An In-depth Technical Guide to 3-Acetyl-2-methyl-1,6-naphthyridine: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-Acetyl-2-methyl-1,6-naphthyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, offering detailed data, experimental insights, and a discussion of its therapeutic potential.
Core Chemical Properties
This compound is a solid, organic compound with a molecular formula of C₁₁H₁₀N₂O.[1][2] Key quantitative data for this molecule are summarized in the table below. While the melting point is well-defined, other physical properties such as boiling point and solubility in various solvents are not extensively reported in the available literature.
| Property | Value | Reference |
| CAS Number | 52816-65-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.22 g/mol | |
| Melting Point | 106-108 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Spectroscopic Analysis
A general experimental workflow for the synthesis of 1,6-naphthyridine derivatives is outlined below. It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
General Experimental Workflow for 1,6-Naphthyridine Synthesis
References
In-depth Technical Guide: 3-Acetyl-2-methyl-1,6-naphthyridine (CAS 52816-65-6)
To the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to provide a comprehensive overview of the currently available scientific and technical information regarding 3-Acetyl-2-methyl-1,6-naphthyridine. Despite a thorough search of scientific literature and chemical databases, detailed experimental protocols for the synthesis, purification, and biological evaluation of this specific compound are not publicly available. Commercial vendors list the compound, providing basic physical and chemical properties, but do not disclose synthetic routes or comprehensive analytical data.
The broader class of 1,6-naphthyridines has attracted significant interest in medicinal chemistry due to their diverse biological activities. This guide will therefore focus on the available information for this compound and supplement it with general methodologies and known biological activities of structurally related 1,6-naphthyridine derivatives to provide a contextual framework for researchers.
Core Compound Properties
A summary of the fundamental properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 52816-65-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][3] |
| Molecular Weight | 186.22 g/mol | [3] |
| Melting Point | 106-108 °C | [3] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified |
Synthesis and Characterization
A specific, peer-reviewed synthesis protocol for this compound could not be identified. However, the synthesis of the 1,6-naphthyridine scaffold is well-documented, typically involving the condensation of a substituted 4-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.
General Synthetic Strategies for 1,6-Naphthyridines
Researchers aiming to synthesize this compound may consider the following established methodologies for forming the 1,6-naphthyridine core, which could be adapted for this specific target. A plausible disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of this compound.
One common synthetic route is the Friedländer annulation , which involves the reaction of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group. For the target molecule, a potential precursor could be a derivative of 4-aminonicotinaldehyde or a related ketone, which would be reacted with a suitable acetyl-containing building block.
A general workflow for such a synthesis is proposed below.
Caption: Proposed general workflow for the synthesis of 1,6-naphthyridines.
Spectroscopic Characterization
While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the methyl protons, the acetyl methyl protons, and aromatic protons on the naphthyridine core would be expected. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 1,6-naphthyridine substitution pattern.
-
¹³C NMR: Resonances for the two methyl carbons, the acetyl carbonyl carbon, and the carbons of the aromatic rings would be present.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acetyl group (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations would be observed.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (186.22).
Biological Activity and Potential Applications
There is no specific biological data available for this compound in the reviewed literature. However, the 1,6-naphthyridine scaffold is a known pharmacophore present in compounds with a wide range of biological activities.
Derivatives of 1,6-naphthyridine have been investigated for their potential as:
-
Anticancer agents: Some 1,6-naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines.[4]
-
Kinase inhibitors: The naphthyridine core has been utilized in the design of inhibitors for various protein kinases involved in cell signaling pathways.
-
Antimicrobial agents: Certain naphthyridines exhibit antibacterial and antifungal properties.[5]
-
Central Nervous System (CNS) agents: Some derivatives have shown activity affecting the CNS.[6]
A review of the biological activities of naturally derived naphthyridines indicates that various isomers possess anti-infectious, anticancer, neurological, and psychotropic properties.[4][6] For instance, aaptamine, a marine alkaloid with a benzo[de][3][4]naphthyridine core, has demonstrated notable cytotoxic effects against several cancer cell lines.[4] Another example, 3-acetyl-2,7-naphthyridine, isolated from Valeriana officinalis, has been reported to have sedative and tranquilizer activity.[6]
Given the diverse bioactivities of the 1,6-naphthyridine scaffold, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications. A general workflow for such a screening process is outlined below.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific data is currently lacking in the public domain. While its basic chemical properties are known through commercial suppliers, a significant opportunity exists for researchers to:
-
Develop and publish a robust synthesis protocol: A detailed and reproducible synthetic method would be of great value to the scientific community.
-
Conduct comprehensive spectroscopic characterization: Publishing the full NMR, IR, and MS data would aid in the unambiguous identification of this compound.
-
Investigate its biological activities: Screening this compound against a panel of biological targets, such as cancer cell lines, kinases, or microbial strains, could uncover novel therapeutic potential.
-
Elucidate its mechanism of action: Should any significant biological activity be identified, further studies to determine the underlying mechanism would be a critical next step.
This technical guide highlights the current knowledge gap and underscores the potential for future research to fully characterize and explore the utility of this compound in the field of drug discovery and development.
References
- 1. This compound,(CAS# 52816-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 52816-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-Acetyl-2-methyl-1,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Acetyl-2-methyl-1,6-naphthyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel naphthyridine derivatives in fields such as medicinal chemistry and materials science.
Molecular Structure
Chemical Name: this compound CAS Number: 52816-65-6[1][2][3] Molecular Formula: C₁₁H₁₀N₂O[1][2] Molecular Weight: 186.22 g/mol [1] Melting Point: 106-108°C[1]
Figure 1: Chemical Structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from analogous structures and spectral databases.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.25 | s | 1H | H-5 |
| ~8.70 | d | 1H | H-7 |
| ~8.20 | d | 1H | H-8 |
| ~7.85 | s | 1H | H-4 |
| ~2.80 | s | 3H | -CH₃ (acetyl) |
| ~2.75 | s | 3H | -CH₃ (methyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~198.0 | C=O | Acetyl C=O |
| ~158.0 | C | C-2 |
| ~154.0 | C | C-8a |
| ~145.0 | CH | C-5 |
| ~138.0 | CH | C-7 |
| ~135.0 | C | C-4a |
| ~125.0 | C | C-3 |
| ~122.0 | CH | C-8 |
| ~120.0 | CH | C-4 |
| ~25.0 | CH₃ | Acetyl -CH₃ |
| ~22.0 | CH₃ | Methyl -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Acetyl) |
| ~1600, ~1570 | Medium-Strong | C=N and C=C Stretch (Naphthyridine ring) |
| ~1450, ~1360 | Medium | C-H Bend |
| ~850 | Strong | C-H Out-of-plane Bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 186 | 100 | [M]⁺ (Molecular Ion) |
| 171 | 80 | [M - CH₃]⁺ |
| 143 | 60 | [M - COCH₃]⁺ |
| 115 | 40 | [C₈H₅N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of purified this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The solution is then filtered into a clean NMR tube.[4] ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]
Infrared (IR) Spectroscopy
For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent like methylene chloride, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] Alternatively, a KBr disk can be prepared by grinding the sample with KBr and pressing it into a pellet.[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate a molecular ion and various fragment ions.[8] The ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound,(CAS# 52816-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 52816-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Elucidation of the Molecular Architecture of 3-Acetyl-2-methyl-1,6-naphthyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines a plausible synthetic pathway and details the spectroscopic techniques pivotal to confirming its molecular structure.
Compound Profile
This compound is a substituted naphthyridine derivative. The naphthyridine core is a key pharmacophore in numerous biologically active compounds. The addition of acetyl and methyl groups to the 1,6-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity.
| Property | Value | Source |
| CAS Number | 52816-65-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.22 g/mol | [1][2] |
| Melting Point | 106-108 °C | [1] |
Proposed Synthesis and Structure Elucidation Workflow
The structural confirmation of this compound relies on a combination of a plausible synthetic route and rigorous spectroscopic analysis. The following workflow outlines the key steps in this process.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Characterization of 3-Acetyl-2-methyl-1,6-naphthyridine
This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound This compound . The document details its physicochemical properties, a proposed synthetic route, and extensive spectroscopic analysis. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Compound Information
This compound is a substituted naphthyridine, a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.[1][2] The structural complexity and functional group arrangement, specifically the acetyl and methyl groups on the bicyclic core, make it a compound of interest for further investigation and as a scaffold in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below.[3]
| Property | Value | Reference |
| CAS Number | 52816-65-6 | [3][4] |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.22 g/mol | [3] |
| Melting Point | 106-108 °C | [3] |
| MDL Number | MFCD00202914 | [3][4] |
| Hazard Statement | Irritant | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedländer Annulation
The proposed synthesis involves the reaction of 4-aminonicotinaldehyde (or a related 4-aminopyridine-3-carbaldehyde derivative) with acetylacetone (2,4-pentanedione). The reaction is catalyzed by an acid or base and proceeds via a condensation followed by a cyclodehydration to form the 1,6-naphthyridine ring system.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup : To a 100 mL round-bottom flask, add 4-aminonicotinaldehyde (1.22 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).
-
Solvent and Catalyst Addition : Add 20 mL of N,N-Dimethylformamide (DMF) to the flask. To this mixture, add a catalytic amount of piperidine (0.1 mL).[6]
-
Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 153 °C for DMF) with constant stirring.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.[6]
-
Work-up : After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections provide the expected data based on the analysis of its constituent functional groups and related structures.[7][8][9]
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthyridine core and the aliphatic protons of the methyl and acetyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5 | ~9.3 | Singlet | 1H |
| H7 | ~8.8 | Doublet | 1H |
| H8 | ~7.9 | Doublet | 1H |
| H4 | ~8.3 | Singlet | 1H |
| -COCH₃ (Acetyl) | ~2.8 | Singlet | 3H |
| -CH₃ (at C2) | ~2.6 | Singlet | 3H |
Note: Predicted shifts are based on data for 1,6-naphthyridine, 2-methylpyridine, and 3-acetylpyridine and may vary based on solvent and experimental conditions.[7][8]
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on all eleven unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | ~198 |
| C2 | ~158 |
| C3 | ~138 |
| C4 | ~135 |
| C4a | ~122 |
| C5 | ~154 |
| C7 | ~140 |
| C8 | ~124 |
| C8a | ~147 |
| -COCH₃ (Acetyl) | ~26 |
| -CH₃ (at C2) | ~24 |
Note: Predicted shifts are based on data for 1,6-naphthyridine and related substituted pyridines.[10][11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment | Description |
| 186 | [M]⁺ | Molecular Ion |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 143 | [M - COCH₃]⁺ | Loss of the entire acetyl group (acylium radical). |
| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak. |
Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group and within the heterocyclic system.[12]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3050-3100 | C-H Stretch | Aromatic (Naphthyridine) | Medium |
| ~2920-2980 | C-H Stretch | Aliphatic (-CH₃) | Medium |
| ~1690 | C=O Stretch | Ketone (Acetyl group) | Strong |
| ~1580-1610 | C=C / C=N Stretch | Aromatic Ring (Naphthyridine) | Medium-Strong |
| ~1360 | C-H Bend | Methyl (-CH₃) | Medium |
Note: The strong carbonyl (C=O) stretch is a key diagnostic peak for this molecule.[13][14][15]
Potential Biological Activity
Naphthyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of 1,6-naphthyridines have been investigated for various therapeutic applications. While specific bioactivity data for this compound is not extensively documented, related compounds have shown promise in several areas.
-
Anticancer Activity : Many naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines.[16][17]
-
Antibacterial/Antimicrobial Agents : The naphthyridine core is central to some antibiotic classes.[1]
-
Antiviral Properties : Certain derivatives have been explored for their potential to inhibit viral replication.[16]
-
Kinase Inhibition : Substituted naphthyridines have been designed as inhibitors of specific kinases, such as FGFR4, which are implicated in cancer progression.[17]
-
Cardiovascular Effects : Some 1,6-naphthyridin-2(1H)-ones have been studied as potential antihypertensive agents.[18]
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. This guide provides a robust framework for its synthesis via a proposed Friedländer annulation and its comprehensive characterization using modern analytical techniques. The established biological relevance of the 1,6-naphthyridine scaffold suggests that this compound could serve as a valuable starting point for the design and development of novel therapeutic agents. Further biological screening is warranted to explore its full potential.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 52816-65-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
- 17. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Discovery of Novel 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic system has been the focus of extensive research, leading to the discovery of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery of novel 1,6-naphthyridine derivatives, with a specific focus on their development as kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways.
Core Findings: 1,6-Naphthyridine Derivatives as Potent Kinase Inhibitors
Recent research has highlighted the potential of 1,6-naphthyridine derivatives as inhibitors of key kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and mesenchymal-epithelial transition factor (c-Met).
FGFR4 Inhibition
Aberrant FGFR4 signaling is a known driver in the development of several cancers, including colorectal and hepatocellular carcinoma, making it a promising target for therapeutic intervention.[1][2] A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective FGFR4 inhibitors.[1][3] Notably, compound 19g from one such series demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[1][2] In vivo studies using a HCT116 xenograft mouse model showed that compound 19g induced significant tumor inhibition without apparent toxicity.[1] This compound was also effective in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins.[1] Another potent FGFR4 inhibitor, A34 , from a series of 1,6-naphthyridin-2(1H)-one derivatives, exhibited strong anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma (HCC) cell lines and showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[3]
c-Met Inhibition
The c-Met receptor tyrosine kinase is another critical target in oncology, with its dysregulation implicated in numerous human cancers. A novel class of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one scaffold has been identified.[5] Comprehensive structure-activity relationship (SAR) studies led to the discovery of compound 2t , which exhibited a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[5] Further optimization of a 1,6-naphthyridinone scaffold led to the discovery of compound 23a , a potent MET inhibitor with an IC50 of 7.1 nM and excellent selectivity against VEGFR-2.[4][6] This compound also demonstrated favorable pharmacokinetic properties, highlighting the potential of the 1,6-naphthyridine core for developing drug-like kinase inhibitors.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative 1,6-naphthyridine derivatives as FGFR4 and c-Met inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 19g | FGFR4 | - | HCT116, HT29, SW620, DLD-1 | Potent | [1][2] |
| A34 | FGFR4 | Potent | Hep-3B | Excellent | [3] |
| 2t | c-Met | 2600 | BaF3-TPR-Met | Low µM | [5] |
| 8 | MET | 9.8 | - | - | [4][6] |
| 9g | MET | 9.8 | - | - | [4][6] |
| 23a | MET | 7.1 | - | - | [4][6] |
Table 1: In Vitro Biological Activity of Novel 1,6-Naphthyridine Derivatives.
| Compound | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Reference |
| 8 | 12 | 5.0 | [4][6] |
| 9g | 63 | 0.12 | [4][6] |
| 23a | 57.7 | 0.02 | [4][6] |
Table 2: Pharmacokinetic Parameters of Novel 1,6-Naphthyridine Derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery of novel 1,6-naphthyridine derivatives.
General Synthesis of 1,6-Naphthyridin-2(1H)-ones
A common synthetic route to 1,6-naphthyridin-2(1H)-ones involves the condensation of a preformed 4-aminopyridine derivative with a suitable three-carbon synthon.[7] For example, the reaction of a 4-aminonicotinaldehyde with a malonate derivative in the presence of a base can afford the 1,6-naphthyridin-2(1H)-one core.[7] Further functionalization at various positions of the naphthyridine ring can be achieved through standard cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations to generate a library of analogs for SAR studies.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases such as FGFR4 and c-Met is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant kinase and the appropriate substrate in kinase buffer. Prepare the ATP solution.
-
Kinase Reaction: Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate. Add the diluted kinase to the wells. Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of the 1,6-naphthyridine derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Tumor Xenograft Model
The in vivo anticancer efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or Hep-3B) into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Pharmacokinetic Studies
Pharmacokinetic properties of the lead compounds are assessed in animal models (e.g., rats or mice) to evaluate their drug-like properties.
-
Compound Administration: Administer the test compound to the animals via intravenous (IV) and oral (PO) routes at a specific dose.
-
Blood Sampling: Collect blood samples at various time points after compound administration.
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.
-
Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate pharmacokinetic modeling software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by novel 1,6-naphthyridine derivatives and a typical experimental workflow for their discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Theoretical Exploration of Acetyl-Methyl-Naphthyridines: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substitution of acetyl and methyl groups on the naphthyridine core can significantly influence their electronic properties, reactivity, and ultimately, their therapeutic potential. This technical guide provides an in-depth overview of the theoretical studies of acetyl-methyl-naphthyridines, focusing on the computational methodologies used to predict their molecular properties and potential biological interactions.
Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.[2] Theoretical studies on substituted naphthyridines often employ DFT calculations to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable.[2]
Table 1: Calculated Electronic Properties of a Representative Acetyl-Methyl-Naphthyridine Derivative
| Parameter | Value |
| HOMO Energy | -5.212 eV |
| LUMO Energy | -2.047 eV |
| HOMO-LUMO Gap (ΔE) | 3.165 eV |
Note: The values presented are representative and are based on DFT calculations performed on a substituted piperidine ring, which shares structural similarities with the naphthyridine core. The specific values for an acetyl-methyl-naphthyridine would require dedicated calculations.[2]
Computational Methodology
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A commonly used method for such theoretical studies is the B3LYP functional with a 6-311G(d,p) basis set.[2]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Building: The 3D structure of the acetyl-methyl-naphthyridine molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP and a suitable basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution.
-
Data Analysis: The calculated data is analyzed to understand the molecule's reactivity, stability, and potential interaction sites.
Caption: A generalized workflow for DFT calculations on small molecules.
Spectroscopic Properties
Theoretical calculations can also predict the spectroscopic properties of molecules, which can be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of compounds. The calculated maximum absorption wavelengths (λmax) can be compared with experimentally measured spectra to assess the accuracy of the computational model.[3][4]
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima for Naphthyridine Derivatives
| Compound | Experimental λmax (nm) | Calculated λmax (nm) |
| L1 | 320 | 284.3 |
| L2 | 390 | 394.5 |
| L3 | - | 395.6 |
| L4 | - | 384.2 |
Note: These data are for novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives and serve as an example of how theoretical calculations are used to complement experimental findings.[3][4]
Potential Signaling Pathway Interactions
While specific signaling pathways for novel acetyl-methyl-naphthyridines are yet to be fully elucidated, their structural similarity to known kinase inhibitors suggests they may interfere with phosphorylation cascades. For example, some naphthyridine derivatives have been investigated as c-Met kinase inhibitors.[5] The c-Met signaling pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in cancer.
Caption: A potential mechanism of action for an acetyl-methyl-naphthyridine derivative as a c-Met kinase inhibitor.
Structure-Activity Relationship (SAR) Studies
Theoretical studies are invaluable for understanding the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the acetyl and methyl substitution patterns on the naphthyridine ring and calculating their properties, researchers can build models that predict the biological activity of new derivatives. This computational pre-screening can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising candidates.[6]
Logical Relationship for SAR
Caption: A logical workflow for structure-activity relationship studies of acetyl-methyl-naphthyridines.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for 1,6-Naphthyridine Systems
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and antiviral properties, and have been investigated as potent enzyme inhibitors.[3][4][5][6] Furthermore, their unique electronic structure gives rise to interesting photophysical properties, making them candidates for applications in nonlinear optics and as organic luminescence materials.[7][8][9]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of 1,6-naphthyridine systems. These computational methods provide deep insights into molecular geometry, reactivity, and spectroscopic behavior, thereby guiding the rational design of novel drug candidates and functional materials. This guide details the theoretical foundations, computational and experimental protocols, and key applications of these methods in the study of 1,6-naphthyridine derivatives.
Theoretical Foundation and Computational Methods
Quantum chemical calculations allow for the prediction of molecular properties by solving the Schrödinger equation. For complex molecules like 1,6-naphthyridines, approximations are necessary, and methods like DFT offer a balance of accuracy and computational efficiency.
-
Density Functional Theory (DFT): DFT is a workhorse method for investigating the electronic structure of molecules. It is highly effective for geometry optimization, determining the most stable molecular conformation, and calculating ground-state properties. The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules such as 1,6-naphthyridines, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a commonly employed and well-validated choice.[4][10]
-
Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as electronic absorption spectra (UV-Vis), TD-DFT is the standard approach. It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.[11]
-
Semi-Empirical Methods: Older methods like AM1 and PM3 are less computationally demanding but also less accurate than DFT.[12][13] They can be useful for preliminary conformational searches on very large molecules, but DFT is preferred for obtaining reliable electronic properties.
Computational and Experimental Protocols
A synergistic approach combining computational modeling and experimental validation is crucial for the comprehensive study of 1,6-naphthyridine systems.
General Computational Workflow
The process begins with building a 3D model of the molecule and proceeds through several stages of calculation and analysis. This workflow allows researchers to predict molecular properties before committing resources to synthesis and experimental testing.
Caption: General workflow for quantum chemical calculations on 1,6-naphthyridine systems.
Detailed Computational Protocols
-
Protocol for Geometry Optimization:
-
Input Structure: Generate an initial 3D structure of the 1,6-naphthyridine derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection: Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA). Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[4][10]
-
Optimization: Perform a geometry optimization to find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Protocol for Electronic and Spectroscopic Properties:
-
Input: Use the optimized geometry from the previous step.
-
Calculation: Perform a single-point energy calculation to derive electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
-
TD-DFT Calculation: For UV-Vis spectra, run a TD-DFT calculation, specifying the number of excited states to compute. The output provides excitation energies (nm) and oscillator strengths (f).
-
Key Experimental Protocols for Validation
Experimental data is essential to validate the accuracy of computational models.
-
Synthesis: Derivatives of 1,6-naphthyridine can be synthesized through various routes, often involving intramolecular cyclization reactions.[3][7] For example, a common method is the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[7]
-
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[14]
-
UV-Vis Spectroscopy: Experimental absorption spectra are recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) and compared with TD-DFT predictions.[12][13]
-
FTIR and Raman Spectroscopy: These techniques provide information on vibrational modes, which can be compared with the results of computational frequency analysis.[15]
-
-
X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides the most accurate experimental data on bond lengths, bond angles, and dihedral angles, serving as a benchmark for optimized geometries.
Data Presentation and Analysis
Quantum chemical calculations generate a wealth of quantitative data. Presenting this data in a structured format is key for comparison and interpretation. The following tables represent typical data obtained for a hypothetical substituted 1,6-naphthyridine derivative.
Table 1: Comparison of Calculated (DFT/B3LYP/6-311+G(d,p)) and Experimental (X-ray) Geometric Parameters
| Parameter | Bond/Atoms | Calculated Value | Experimental Value |
| Bond Length (Å) | N1-C2 | 1.315 Å | 1.312 Å |
| C5-N6 | 1.370 Å | 1.368 Å | |
| C7-C8 | 1.410 Å | 1.408 Å | |
| Bond Angle (°) | C2-N1-C9 | 117.5° | 117.3° |
| C5-N6-C10 | 118.0° | 117.9° | |
| Dihedral Angle (°) | N1-C9-C10-N6 | 0.05° | 0.10° |
Table 2: Calculated Electronic Properties
| Property | Value | Significance |
| HOMO Energy | -6.25 eV | Relates to electron-donating ability |
| LUMO Energy | -1.80 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.45 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 2.50 Debye | Measures molecular polarity |
Table 3: Comparison of Calculated (TD-DFT) and Experimental UV-Vis Spectral Data
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) |
| S₀ → S₁ (π→π) | 345 nm | 0.215 | 350 nm |
| S₀ → S₂ (π→π) | 298 nm | 0.180 | 302 nm |
Application in Drug Development
The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[5][6] Quantum chemical calculations play a vital role in this process.
The Role of Computational Chemistry in Drug Discovery
The design of new drugs is an iterative process where computational methods provide crucial guidance to synthetic chemists, helping to prioritize compounds with the highest likelihood of success.
Caption: The iterative cycle of drug discovery, highlighting the role of computational design.
DFT-optimized geometries are essential starting points for higher-level computational studies like molecular docking. Molecular docking predicts how a ligand (the 1,6-naphthyridine derivative) binds to the active site of a protein target. For instance, studies have used docking to understand how these compounds interact with key residues in the binding pockets of HIV-1 Reverse Transcriptase or c-Met kinase.[4][6] The calculations can reveal crucial interactions like hydrogen bonds and π–π stacking, which are vital for binding affinity.[4]
Example: Inhibition of a Kinase Signaling Pathway
Many 1,6-naphthyridine derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. An inhibitor can block the kinase's activity, thereby halting the downstream signaling cascade that promotes cell proliferation.
Caption: Inhibition of a generic protein kinase signaling pathway by a 1,6-naphthyridine derivative.
Conclusion
Quantum chemical calculations provide a powerful, predictive framework for investigating the properties of 1,6-naphthyridine systems. By combining DFT and TD-DFT methods with experimental validation, researchers can gain a detailed understanding of the structure-property relationships that govern the behavior of these versatile molecules. For drug development professionals, these computational tools are invaluable for accelerating the design-synthesis-test cycle, enabling the rational design of more potent and selective therapeutic agents targeting a range of diseases. The continued integration of advanced computational chemistry will undoubtedly propel further discoveries in the rich field of 1,6-naphthyridine chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. acs.org [acs.org]
- 3. scispace.com [scispace.com]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
A Comprehensive Review of Substituted Naphthyridines: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, has garnered significant attention in medicinal chemistry due to its versatile synthesis and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive literature review of substituted naphthyridines, focusing on their synthesis, quantitative biological data, and mechanisms of action, with a particular emphasis on their potential as anticancer and antimicrobial agents.
Synthesis of Substituted Naphthyridines
The construction of the naphthyridine core can be achieved through various synthetic methodologies. One of the most prominent and versatile methods is the Friedländer annulation, which involves the condensation of a 2-aminoazine-3-carboxaldehyde or ketone with a compound containing a reactive α-methylene group.[3] This reaction can be catalyzed by acids or bases and has been adapted for greener synthesis protocols using water as a solvent and catalysts like choline hydroxide or cerium(III) chloride heptahydrate.[3][4] Other notable synthetic strategies include the Skraup and Gould-Jacobs reactions for 1,5-naphthyridines, and various cycloaddition and cross-coupling reactions.[5]
Experimental Protocols:
Below are detailed methodologies for key synthetic transformations leading to substituted naphthyridines.
Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water [4]
This protocol outlines a green chemistry approach for the synthesis of a substituted 1,8-naphthyridine.
-
Materials: 2-Aminonicotinaldehyde, Acetone, Choline hydroxide (ChOH), Water.
-
Procedure:
-
A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in 1 mL of water.
-
Choline hydroxide (1 mol%) is added to the reaction mixture.
-
The mixture is stirred under a nitrogen atmosphere at 50°C for 6 hours.
-
Reaction completion is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate.
-
The organic layer is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 2,7-Difunctionalized-1,8-naphthyridines [6]
This protocol describes a method for preparing difunctionalized 1,8-naphthyridines, which can serve as versatile intermediates for further elaboration.
-
Materials: 2,7-Dimethyl-4-chloro-1,8-naphthyridine, Methanol, Potassium hydroxide (KOH).
-
Procedure for 2,7-Dimethyl-4-methoxy-1,8-naphthyridine:
-
To a methanolic solution of 2,7-dimethyl-4-chloro-1,8-naphthyridine (1.0 mmol), solid KOH (1.0 mmol) is added.
-
The mixture is stirred for 4 hours at 80°C.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane.
-
The organic solvent is evaporated to dryness to afford the desired product.
-
Biological Activities and Quantitative Data
Substituted naphthyridines exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The specific biological activity is highly dependent on the substitution pattern around the naphthyridine core.
Anticancer Activity
Numerous substituted naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II and various protein kinases.
Table 1: Cytotoxicity of Substituted Naphthyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Naphthyridine Core | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | 1,8-Naphthyridine | C2-naphthyl, C7-CH3 | HeLa (Cervical) | 0.7 | [7] |
| HL-60 (Leukemia) | 0.1 | [7] | |||
| PC-3 (Prostate) | 5.1 | [7] | |||
| 14 | 1,8-Naphthyridine | C2-naphthyl, C5-CH3 | HeLa (Cervical) | 2.6 | [7] |
| HL-60 (Leukemia) | 1.5 | [7] | |||
| PC-3 (Prostate) | 2.7 | [7] | |||
| 15 | 1,8-Naphthyridine | C2-naphthyl, C6-CH3 | HeLa (Cervical) | 2.3 | [7] |
| HL-60 (Leukemia) | 0.8 | [7] | |||
| PC-3 (Prostate) | 11.4 | [7] | |||
| 43j | 1,8-Naphthyridine | 1-(2-thiazolyl), 6-fluoro, 7-(trans-3-amino-4-methoxypyrrolidinyl) | P388 (Murine Leukemia) | 0.049 | [8] |
| 43f | 1,8-Naphthyridine | 1-(2-thiazolyl), 6-fluoro, 7-(3-amino-3-methylpyrrolidinyl) | P388 (Murine Leukemia) | 0.051 | [8] |
| 10c | 1,8-Naphthyridine | 2-phenyl, 7-methyl, 3-substituted | MCF7 (Breast) | 1.47 | |
| 8d | 1,8-Naphthyridine | 2-phenyl, 7-methyl, 3-substituted | MCF7 (Breast) | 1.62 | |
| 4d | 1,8-Naphthyridine | 2-phenyl, 7-methyl, 3-substituted | MCF7 (Breast) | 1.68 | |
| 17a | 1,7-Naphthyridine | 2,4-disubstituted | MOLT-3 (Leukemia) | 9.1 | [9] |
| HeLa (Cervical) | 13.2 | [9] | |||
| HL-60 (Leukemia) | 8.9 | [9] |
Antimicrobial Activity
The discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of a new class of antibacterial agents.[10][11] Modern substituted naphthyridines continue to show promise in combating bacterial and fungal infections, including multi-drug resistant strains.
Table 2: Antimicrobial Activity of Substituted Naphthyridine Derivatives
| Compound ID | Naphthyridine Core | Substituents | Microorganism | MIC (µg/mL) | Reference |
| ANA-12 | 1,8-Naphthyridine | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 | [12] |
| ANA-7 | 1,8-Naphthyridine | 2-(4-(N-(nitro)phenylacetamido)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |
| ANA-8 | 1,8-Naphthyridine | 2-(4-(N-(trifluoromethyl)phenylacetamido)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |
| ANC-4 | 1,8-Naphthyridine | 2-(4-(N-(ethyl)phenylglycyl)piperazin-1-yl)-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |
| 31b | 1,8-Naphthyridinone | 7-methyl, 6-bromo, substituted with 1,2,4-triazole | Bacillus subtilis (DNA gyrase IC50) | 1.7-13.2 | [13] |
| 31f | 1,8-Naphthyridinone | 7-methyl, 6-bromo, substituted with 1,2,4-triazole | Bacillus subtilis (DNA gyrase IC50) | 1.7-13.2 | [13] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted naphthyridines are often attributed to their ability to modulate specific signaling pathways crucial for cell survival and proliferation.
Inhibition of Topoisomerase II
Certain naphthyridine derivatives, such as voreloxin, act as topoisomerase II inhibitors.[14] Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.
Kinase Inhibition: c-Met and VEGFR-2 Signaling
A significant number of substituted naphthyridines have been developed as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. Two important targets are c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).
The c-Met signaling pathway , when activated by its ligand HGF, promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers. Naphthyridine-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.
The VEGFR-2 signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. Naphthyridine derivatives that inhibit VEGFR-2 can effectively block these processes, leading to a reduction in tumor vascularization.[12]
Conclusion and Future Perspectives
Substituted naphthyridines represent a privileged scaffold in drug discovery, with a proven track record and significant future potential. The versatility in their synthesis allows for the creation of diverse chemical libraries, which, coupled with their broad range of biological activities, makes them attractive candidates for the development of novel therapeutics. The data presented herein underscore the potent anticancer and antimicrobial properties of specific substituted naphthyridines. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitution patterns to enhance potency and selectivity, and further elucidating their mechanisms of action to identify new therapeutic targets. The continued investigation of substituted naphthyridines holds great promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
Methodological & Application
Synthetic Routes to Functionalized 1,6-Naphthyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized 1,6-naphthyridines, catering to the needs of researchers in organic synthesis and drug discovery.
I. Overview of Synthetic Strategies
The construction of the 1,6-naphthyridine core can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Friedländer Annulation: A classical and versatile method for constructing the pyridine ring of the naphthyridine system.[4][5][6]
-
Multi-component Reactions (MCRs): Efficient one-pot procedures that allow for the rapid assembly of complex molecules from simple starting materials.[7][8][9]
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern methods that enable the introduction of a wide range of functional groups onto the naphthyridine scaffold.[10]
II. Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of functionalized 1,6-naphthyridines via different methods, allowing for easy comparison of their efficiencies.
Table 1: Friedländer Annulation for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [4]
| Entry | Starting Material | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-(Phenylamino)quinoline-3-carbonitrile | CF₃SO₃H | Neat | 0.5 | 84 |
| 2 | 4-(Phenylamino)quinoline-3-carbonitrile | H₂SO₄ | Neat | 0.5 | 82 |
| 3 | 4-(Naphthalen-1-ylamino)nicotinonitrile | CF₃SO₃H | DCM | 1 | 70 |
| 4 | 4-(Thiophen-2-ylamino)nicotinonitrile | CF₃SO₃H | DCM | 1 | 98 |
Table 2: One-Pot, Three-Component Synthesis of Benzo[f][7][11]naphthyridine Derivatives [7]
| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Triethylamine | 8 | 56 |
| 2 | 4-Chlorobenzaldehyde | Acetonitrile | K₂CO₃ | 8 | 60 |
| 3 | 4-Nitrobenzaldehyde | DMF | Pyridine | Reflux | Moderate |
| 4 | 2-Chlorobenzaldehyde | DMF/AcOH | Triethylamine | Reflux | Moderate |
Table 3: Palladium-Catalyzed Synthesis of 6,8-Disubstituted 1,7-Naphthyridines (Illustrative for Naphthyridine Functionalization) [10]
| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Yield (%) |
| 1 | 6,8-Dichloro-1,7-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 85 |
| 2 | 6,8-Dichloro-1,7-naphthyridine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 78 |
| 3 | 8-Chloro-6-(3-nitrophenyl)-1,7-naphthyridine | Methyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 65 |
III. Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Protocol 1: Friedländer Annulation for Fused Polycyclic 1,6-Naphthyridin-4-amines[4]
This protocol describes the acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles.
Materials:
-
4-(Arylamino)nicotinonitrile derivative (1.0 mmol)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add trifluoromethanesulfonic acid (5.0 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 0.5-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.
Protocol 2: One-Pot, Three-Component Synthesis of Benzo[f][7][11]naphthyridine Derivatives[7]
This protocol outlines the synthesis of highly functionalized benzo[f][7][11]naphthyridines from 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile.
Materials:
-
2-Chloroquinoline-4-amine derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol
-
Triethylamine (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the 2-chloroquinoline-4-amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of triethylamine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for the time specified (e.g., 8 hours).
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzo[f][7][11]naphthyridine derivative.
IV. Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and functionalization of 1,6-naphthyridines.
Caption: A generalized workflow for the synthesis of functionalized 1,6-naphthyridines.
Signaling Pathway: Inhibition of c-Met by a 1,6-Naphthyridine Derivative
Many functionalized 1,6-naphthyridines have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer.[12][13] The diagram below illustrates the canonical c-Met signaling pathway and its inhibition.
Caption: Inhibition of the c-Met signaling pathway by a 1,6-naphthyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Biological Evaluation of 3-Acetyl-2-methyl-1,6-naphthyridine: Application Notes and Protocols
Disclaimer: As of December 2025, specific biological data for 3-Acetyl-2-methyl-1,6-naphthyridine is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the biological activities reported for the broader class of 1,6-naphthyridine derivatives and serve as a comprehensive guide for researchers initiating the biological evaluation of this specific molecule.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] These include potential applications as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][3] Notably, a structurally related isomer, 3-acetyl-2,7-naphthyridine, has been reported to exhibit sedative and tranquilizer activities.[4][5] Given the established biological potential of the 1,6-naphthyridine core, this compound is a compound of significant interest for further biological investigation.
These application notes provide a framework for the initial biological screening of this compound, focusing on its potential as an anticancer agent, a common therapeutic area for this class of compounds.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
The following table is a template for summarizing the quantitative data from in vitro cytotoxicity assays. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| AMN-1 | A549 | Lung Carcinoma | Data not available |
| (Positive Control) | A549 | Lung Carcinoma | e.g., 5.2 |
| AMN-1 | MCF-7 | Breast Adenocarcinoma | Data not available |
| (Positive Control) | MCF-7 | Breast Adenocarcinoma | e.g., 8.1 |
| AMN-1 | HCT116 | Colorectal Carcinoma | Data not available |
| (Positive Control) | HCT116 | Colorectal Carcinoma | e.g., 3.5 |
| AMN-1 | PC-3 | Prostate Cancer | Data not available |
| (Positive Control) | PC-3 | Prostate Cancer | e.g., 10.4 |
AMN-1: this compound Positive Control: A standard-of-care chemotherapy agent (e.g., Doxorubicin)
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain a range of final concentrations for treatment.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include wells with a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (Hypothetical Target: MET Kinase)
Based on the activity of other 1,6-naphthyridine derivatives, this protocol describes a method to assess the inhibitory potential of this compound against a putative kinase target, such as MET kinase.[3]
Materials:
-
This compound
-
Recombinant human MET kinase
-
Kinase buffer
-
ATP
-
Peptide substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the MET kinase, and the peptide substrate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
Caption: A generalized workflow for the in vitro biological evaluation process.
References
- 1. scispace.com [scispace.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Protocol for the Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine via Friedländer Annulation
This application note outlines a detailed protocol for the synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthetic strategy is based on the well-established Friedländer annulation reaction, a versatile and widely used method for the preparation of quinoline and naphthyridine derivatives.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.
The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For the synthesis of the 1,6-naphthyridine scaffold, a 4-aminopyridine derivative is typically employed as the starting material.[4][5] In this proposed protocol, 4-aminonicotinaldehyde will be reacted with acetylacetone (2,4-pentanedione) to yield the target compound, this compound. The reaction is generally catalyzed by either an acid or a base.[2]
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 52816-65-6 | [6][7] |
| Molecular Formula | C₁₁H₁₀N₂O | [6][7] |
| Molecular Weight | 186.22 g/mol | [6] |
| Melting Point | 106-108 °C | [6] |
| Appearance | Not specified (likely a solid) | |
| Purity | >97% (typical for commercial samples) |
Experimental Protocol
This section details the proposed experimental procedure for the synthesis of this compound.
Materials and Reagents:
-
4-aminonicotinaldehyde
-
Acetylacetone (2,4-pentanedione)
-
Potassium hydroxide (KOH) or another suitable base catalyst
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminonicotinaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 equivalents). Subsequently, add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove the catalyst and any water-soluble impurities. Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by comparing its melting point to the literature value.[6]
Visualizing the Workflow and Reaction
The following diagrams illustrate the proposed synthetic workflow and the underlying chemical transformation.
Caption: A flowchart illustrating the proposed experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. This compound,(CAS# 52816-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
Application Notes and Protocols: The 3-Acetyl-2-methyl-1,6-naphthyridine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This bicyclic system, composed of two fused pyridine rings, serves as a versatile template for the design of therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1][2][4][5] While specific data on 3-acetyl-2-methyl-1,6-naphthyridine is limited, the broader family of 1,6-naphthyridine derivatives has been extensively explored, revealing potent inhibitory activity against several key biological targets. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7] This document provides an overview of the applications of the 1,6-naphthyridine scaffold, with a focus on its utility in drug discovery, and includes generalized protocols for synthesis and biological evaluation.
Therapeutic Applications and Key Biological Targets
The versatility of the 1,6-naphthyridine scaffold allows for its application in various therapeutic areas. The primary focus of research has been in oncology, where derivatives have been developed as potent kinase inhibitors.
Oncology:
1,6-Naphthyridine derivatives have emerged as significant candidates in cancer therapy due to their ability to target protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][9][10]
-
c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.[9][10] A series of 1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[9] Further modifications led to the discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives with high selectivity for c-Met over other kinases like VEGFR-2.[10]
-
FGFR-1 Tyrosine Kinase Inhibitors: Fibroblast growth factor receptor 1 (FGFR-1) is another important target in cancer therapy, particularly in angiogenesis. 3-Aryl-1,6-naphthyridine-2,7-diamines and their urea derivatives have been shown to be potent and selective inhibitors of the FGFR-1 tyrosine kinase.[11]
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth and proliferation. Benzo[h][1][8]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective mTOR inhibitors.[12][13]
-
CDK5 Inhibitors: Cyclin-dependent kinase 5 (CDK5) is implicated in the pathogenesis of various diseases, including kidney diseases and neurodegenerative disorders.[8] Substituted 1,6-naphthyridines have been described as CDK5 inhibitors for the potential treatment of kidney diseases.[8]
Other Therapeutic Areas:
Beyond oncology, the 1,6-naphthyridine scaffold has shown potential in:
-
Neurodegenerative Diseases: Due to their ability to target kinases like CDK5, these compounds are being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[8][14]
-
Antiviral and Antimicrobial Applications: The naphthyridine core is a component of some antiviral and antimicrobial agents, highlighting its potential in infectious disease research.[4][5][7]
Quantitative Data on 1,6-Naphthyridine Derivatives
The following tables summarize the biological activity of various 1,6-naphthyridine derivatives from the literature.
Table 1: c-Met Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives
| Compound Class | Target | IC50 (µM) | Cell-based Assay | Reference |
| 1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one (e.g., 2t) | c-Met | 2.6 | Inhibition of TPR-Met phosphorylation and BaF3-TPR-Met cell proliferation | [9] |
| N-substituted-3-phenyl-1,6-naphthyridinone (e.g., 4r) | c-Met | Comparable to Cabozantinib | Significant tumor growth inhibition (93%) in a U-87MG xenograft model at 45 mg/kg | [10] |
Table 2: FGFR-1 Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives
| Compound Class | Target | IC50 (nM) | Cell-based Assay | Reference |
| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivative | FGFR-1 | 31 | - | [11] |
| 7-Acetamide derivative | FGFR-1 | - | Potent inhibition of HUVEC growth (IC50 4 nM), microcapillary formation (IC50 0.01 nM), and Matrigel invasion (IC50 7 nM) | [11] |
Table 3: mTOR Kinase Inhibitory Activity of Benzo[h][1][8]naphthyridin-2(1H)-one Derivatives
| Compound (Torin1) | Target | Cellular EC50 (nM) | Selectivity | Reference |
| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one | mTORC1 | 2 | >1000-fold vs. PI3K | [12][13] |
| mTORC2 | 10 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 1,6-naphthyridine derivatives, based on methodologies described in the literature.
General Synthesis of the 1,6-Naphthyridine Scaffold
A common method for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones involves a multi-step process starting from readily available materials.
Protocol 1: Synthesis of 1,6-Naphthyridin-2(1H)-ones
Materials:
-
Substituted pyridines (e.g., 4-aminonicotinaldehyde)
-
Active methylene compounds (e.g., phenylacetonitriles)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Solvents (e.g., methanol, ethanol, DMF)
-
Sodium hydride (NaH)
-
Isocyanates
Procedure:
-
Formation of Enaminones: React an appropriate ketone with DMF-DMA to form the corresponding enaminone.
-
Ring Closure to Pyridinone: Treat the enaminone with an active methylene compound in the presence of a base to yield a substituted 2-pyridone.
-
Formation of the Second Pyridine Ring: The substituted 2-pyridone can be further reacted with reagents like Bredereck's reagent to introduce a dimethylaminoethenyl group.
-
Cyclization: Cyclization of the intermediate with ammonium acetate leads to the formation of the 1,6-naphthyridin-2(1H)-one core.[15]
-
Derivatization: The core structure can be further modified. For example, reaction with NaH and an appropriate isocyanate can introduce a urea moiety at the 2-position.[11]
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., c-Met, FGFR-1, mTOR)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (1,6-naphthyridine derivatives)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This assay is used to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HUVEC, U-87MG)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
DOT Script for a Generalized Kinase Inhibitor Drug Discovery Workflow
Caption: Kinase Inhibitor Drug Discovery Workflow.
DOT Script for a Simplified c-Met Signaling Pathway
Caption: Simplified c-Met Signaling Pathway Inhibition.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Acetyl-2-methyl-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and analysis of 3-Acetyl-2-methyl-1,6-naphthyridine, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. The following protocols are designed to guide researchers in obtaining high-purity material suitable for downstream applications and to provide a framework for analytical characterization.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for this class of compounds are column chromatography, high-performance liquid chromatography (HPLC), and recrystallization. For analytical characterization and purity assessment, gas chromatography-mass spectrometry (GC-MS) is a powerful tool.
A general workflow for the purification and analysis of this compound is outlined below.
Experimental Protocols
Preparative Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of the crude product.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Solvents: Hexane (or petroleum ether), Ethyl acetate, Chloroform (analytical grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the dissolved sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for 1,6-naphthyridine derivatives is a mixture of hexane and ethyl acetate or chloroform and ethyl acetate.[1] The polarity can be gradually increased to facilitate the elution of the target compound.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Illustrative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase Gradient | 20% to 50% Ethyl Acetate in Hexane |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
High-Performance Liquid Chromatography (HPLC)
This method is suitable for both analytical purity assessment and small-scale preparative purification.
Instrumentation and Conditions:
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 20% to 80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for analytical runs or higher for preparative runs. Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Chromatography: Run the HPLC method according to the parameters in the table above.
-
Fraction Collection (Preparative): Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound.
Instrumentation and Conditions:
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-400 amu |
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the parameters outlined above.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (186.22 g/mol ) and a characteristic fragmentation pattern.
Data Presentation
Table 1: Summary of Illustrative Purification and Analytical Data
| Method | Stationary Phase/Column | Mobile Phase/Solvent | Expected Purity | Expected Yield/Recovery | Key Analytical Parameter |
| Column Chromatography | Silica Gel (100-200 mesh) | 20-50% Ethyl Acetate in Hexane | >95% | 75-85% | TLC Rf value |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile/Water with 0.1% TFA | >99% | 60-70% | Retention Time |
| Recrystallization | N/A | Ethanol/Water | >98% | Dependent on crude purity | Melting Point: 106-108°C[2] |
| Analytical HPLC | C18 Reverse-Phase | Acetonitrile/Water with 0.1% TFA | N/A | N/A | Peak Area Purity (%) |
| GC-MS | DB-5MS | Helium | N/A | N/A | Mass Spectrum (m/z) |
Logical Relationships in Method Selection
The selection of an appropriate purification and analysis strategy is crucial for achieving the desired outcome. The following diagram illustrates the decision-making process based on experimental goals.
References
Application Notes and Protocols for High-Throughput Screening of 1,6-Naphthyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and considerations for conducting high-throughput screening (HTS) of 1,6-naphthyridine libraries, a chemical scaffold of significant interest in modern drug discovery. The protocols detailed below are designed to facilitate the identification of novel kinase inhibitors targeting key players in cancer and neurological disorders, including Fibroblast Growth Factor Receptor 4 (FGFR4), MET proto-oncogene (c-Met), and Cyclin-Dependent Kinase 5 (CDK5).
Introduction to 1,6-Naphthyridines
The 1,6-naphthyridine core is a privileged heterocyclic scaffold that has demonstrated a wide range of biological activities. Its rigid, planar structure and the presence of nitrogen atoms provide opportunities for diverse chemical modifications, making it an attractive starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, and 1,6-naphthyridine derivatives have emerged as promising candidates for targeted therapies.
Target Rationale
This document focuses on the screening of 1,6-naphthyridine libraries against three critical kinase targets:
-
FGFR4: A receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma and colorectal cancer.[1][2][3][4][5] Its signaling pathway plays a role in cell proliferation, survival, and migration.
-
c-Met: Another receptor tyrosine kinase that, when aberrantly activated, drives the growth, invasion, and metastasis of various tumors.[2][6][7][8]
-
CDK5: A proline-directed serine/threonine kinase, which, unlike other CDKs, is not directly involved in cell cycle regulation but plays a crucial role in neuronal development and function. Its dysregulation is linked to neurodegenerative diseases and has also been implicated in cancer.[3][7]
Data Presentation
The following tables provide an illustrative summary of the types of quantitative data generated from a high-throughput screening campaign of a 1,6-naphthyridine library.
Disclaimer: The data presented in these tables are representative examples and do not reflect the results of a single, comprehensive screening campaign, as such consolidated data is not publicly available. The individual compound data points are sourced from various publications.
Table 1: Illustrative HTS Results for 1,6-Naphthyridine Library against Kinase Targets
| Parameter | FGFR4 Screen | c-Met Screen | CDK5 Screen |
| Library Size | 10,000 | 10,000 | 10,000 |
| Screening Concentration | 10 µM | 10 µM | 10 µM |
| Hit Criteria | >50% Inhibition | >50% Inhibition | >50% Inhibition |
| Number of Initial Hits | 150 | 120 | 180 |
| Hit Rate | 1.5% | 1.2% | 1.8% |
| Confirmed Hits | 80 | 65 | 95 |
| Confirmation Rate | 53.3% | 54.2% | 52.8% |
Table 2: Potency of Exemplar 1,6-Naphthyridine Hits
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 19g | FGFR4 | Biochemical | 15.6 | [1] |
| A34 | FGFR4 | Biochemical | 2.8 | [5] |
| 2t | c-Met | Biochemical | 2600 | [2] |
| 23a | c-Met | Biochemical | 7.1 | [7] |
| Example Compound 1 | CDK5 | Biochemical | <10 (Category A) | [3][7] |
| Example Compound 2 | CDK5 | Biochemical | 10-100 (Category B) | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Biochemical Kinase Assays
1. AlphaScreen Kinase Assay (for FGFR4 and c-Met)
This assay is a bead-based, non-radioactive, homogeneous proximity assay that measures the phosphorylation of a biotinylated substrate peptide by the kinase.
-
Materials:
-
Recombinant human FGFR4 or c-Met kinase
-
Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Phospho-tyrosine specific antibody (e.g., P-Tyr-100) conjugated to Acceptor beads (PerkinElmer)
-
384-well white opaque microplates
-
Plate reader capable of AlphaScreen detection
-
-
Protocol:
-
Prepare serial dilutions of the 1,6-naphthyridine compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of a 2x kinase/substrate solution containing the kinase (e.g., 2 nM final concentration) and the biotinylated substrate peptide (e.g., 50 nM final concentration) in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Km concentration for the specific kinase) in kinase assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 5 µL of a stop/detection solution containing EDTA to chelate Mg²⁺ and the AlphaScreen Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
2. Fluorescence Polarization (FP) Kinase Assay (for CDK5)
This competitive assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a test compound.
-
Materials:
-
Recombinant human CDK5/p25 complex
-
Fluorescently labeled tracer (a small molecule that binds to the ATP pocket)
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare serial dilutions of the 1,6-naphthyridine compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK5/p25 complex and the fluorescent tracer in FP assay buffer. The concentrations of the kinase and tracer should be optimized to give a stable and robust FP signal.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Cell-Based Assays
1. Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., Huh-7 for FGFR4/c-Met, SH-SY5Y for CDK5)
-
Complete cell culture medium
-
384-well clear-bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer plate reader
-
-
Protocol:
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the 1,6-naphthyridine compounds in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. A decrease in signal indicates a reduction in cell viability.
-
2. Caspase-3/7 Apoptosis Assay
This assay measures the induction of apoptosis by the test compounds through the detection of caspase-3 and -7 activity.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
384-well clear-bottom, white-walled microplates
-
Caspase-Glo® 3/7 Assay (Promega) or similar
-
Luminometer plate reader
-
-
Protocol:
-
Follow steps 1-5 of the Cell Viability/Cytotoxicity Assay protocol.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in signal indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
-
Visualizations
Signaling Pathways
Caption: Simplified FGFR4 Signaling Pathway.
Caption: Overview of the c-Met Signaling Pathway.
Caption: CDK5 Activation and Key Downstream Targets.
Experimental Workflows
Caption: General High-Throughput Screening Workflow.
Caption: Workflow for Cell-Based Screening Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3-Acetyl-2-methyl-1,6-naphthyridine for Biological Screening
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The derivatization of this core structure is a key strategy in the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the chemical modification of 3-Acetyl-2-methyl-1,6-naphthyridine and the subsequent biological screening of the resulting derivatives. The acetyl group at the 3-position offers a versatile handle for introducing chemical diversity, making it an excellent starting point for generating a library of compounds for biological evaluation.
While specific data on the derivatization of this compound is not extensively available, the following protocols are based on established synthetic methodologies for similar heterocyclic ketones and the biological evaluation techniques commonly applied to naphthyridine derivatives.
I. Derivatization Strategies for this compound
The primary sites for derivatization on the parent compound are the acetyl group, the methyl group, and the naphthyridine ring itself. The most facile and versatile modifications can be achieved through reactions involving the acetyl group.
1.1. Condensation Reactions of the Acetyl Group
The acetyl moiety can readily undergo condensation reactions with various amines and hydrazines to form Schiff bases, hydrazones, and other related derivatives. These reactions are typically straightforward and can be performed under mild conditions.
1.1.1. Protocol: Synthesis of Hydrazone Derivatives
This protocol describes the synthesis of a hydrazone derivative by reacting this compound with a substituted hydrazine.
-
Materials: this compound, substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride), ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add the substituted hydrazine hydrochloride (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using an appropriate solvent system such as ethyl acetate/hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
1.2. Chalcone Synthesis via Claisen-Schmidt Condensation
The acetyl group can react with various aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones (chalcones). Chalcones are known to possess a wide range of biological activities.
1.2.1. Protocol: Synthesis of Chalcone Derivatives
-
Materials: this compound, substituted aromatic aldehyde, ethanol, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.1 mmol) in ethanol (15 mL).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10% w/v) dropwise with constant stirring.
-
Continue stirring at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
-
Characterize the product using appropriate analytical techniques.
-
II. Biological Screening Protocols
Naphthyridine derivatives have shown promise in several therapeutic areas, particularly as anticancer and antimicrobial agents. The following are standard protocols for preliminary biological screening.
2.1. Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials: Human cancer cell line (e.g., HCT116, A549), Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized naphthyridine derivatives, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., acidic isopropanol).
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[3]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to various concentrations in the culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO only).[3]
-
Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.[3]
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
2.2. Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a particular bacterium.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, synthesized naphthyridine derivatives, DMSO, bacterial inoculum.
-
Procedure:
-
Preparation: Prepare a two-fold serial dilution of the naphthyridine derivatives in MHB in the wells of a 96-well plate.[3]
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (bacteria with no compound) and negative (broth only) controls.[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
-
2.3. Kinase Inhibition Assay
Many naphthyridine derivatives act as kinase inhibitors.[1][4] In vitro kinase inhibition assays are essential for determining their potency and selectivity.
-
Materials: Recombinant kinase (e.g., FGFR4, MET), kinase substrate, ATP, assay buffer, synthesized naphthyridine derivatives, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified period at room temperature or 30°C.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the luminescence or fluorescence signal.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
-
III. Quantitative Data of Representative 1,6-Naphthyridine Derivatives
The following tables summarize the biological activity of various 1,6-naphthyridine derivatives from the literature to provide a reference for expected potency.
Table 1: Kinase Inhibitory Activity of 1,6-Naphthyridinone Derivatives [1][5]
| Compound | Target Kinase | IC₅₀ (nM) |
| 8 | MET | 9.8 |
| 9g | MET | 9.8 |
| 23a | MET | 7.1 |
| 44 | VEGFR2 | 68 |
| 44 | c-Met | 9.8 |
Table 2: Anticancer Activity of Benzo[b][1][6]naphthyridine Derivatives [7]
| Compound | Cell Line | Activity |
| Derivative A | Various Cancer Cells | Antiproliferative |
| Derivative B | Various Cancer Cells | Cytotoxic |
Table 3: MAO-B Inhibitory Activity of Tetrahydrobenzo[b][1][6]naphthyridine Derivatives [7]
| Compound | Target | IC₅₀ (µM) |
| 5g | MAO-B | 1.35 |
IV. Visualizations
Diagram 1: General Workflow for Derivatization and Screening
Caption: Workflow for derivatization and biological screening.
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Generalized kinase inhibition pathway.
Diagram 3: MTT Assay Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Substituted Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of substituted naphthyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology.
Introduction to Substituted Naphthyridines
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in the ring system. The core scaffold can be substituted at various positions, leading to a diverse range of chemical structures with a wide array of biological activities.[1][2] Substituted naphthyridines have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] In cancer research, they have shown promise as inhibitors of various key cellular targets, including topoisomerases and protein kinases, which are often dysregulated in cancer cells.[3][4][5][6][7][8]
Application Note 1: Cytotoxicity Assessment of Substituted Naphthyridines in Cancer Cell Lines
A primary step in the evaluation of novel substituted naphthyridines is to assess their cytotoxic effects against a panel of human cancer cell lines. This helps to determine the potency of the compounds and their potential as anticancer agents.[2] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Quantitative Data Summary: Cytotoxicity of Substituted Naphthyridines
The following table summarizes the cytotoxic activity of various substituted naphthyridine derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-phenyl-7-methyl-1,8-naphthyridine derivatives (e.g., 10c, 8d, 4d) | MCF7 (Breast) | 1.47 - 3.19 | [9] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [10] |
| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [10] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 | [10] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | SW620 (Colon) | 1.4 | [10] |
| 2-thienyl-1,8-naphthyridin-4-ones (Compounds 31-33, 40) | Various | Micromolar to submicromolar range | [5] |
| 1,8-naphthyridine derivative (Compound 16) | HeLa (Cervical) | 0.7 | [1] |
| 1,8-naphthyridine derivative (Compound 16) | HL-60 (Leukemia) | 0.1 | [1] |
| 1,8-naphthyridine derivative (Compound 16) | PC-3 (Prostate) | 5.1 | [1] |
| 1,8-naphthyridine derivatives (Compounds 5g and 5p) | HepG-2 (Liver), MCF-7 (Breast), A-549 (Lung) | High antiproliferative activity | [7] |
| 1,6-naphthyridine-2-one derivative (19g) | HCT116 (Colon) | Significant tumor inhibition in xenograft model | [4] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of substituted naphthyridines on cancer cells.[2][11][12][13][14]
Objective: To determine the IC50 value of a test compound, which is the concentration that inhibits cell growth by 50%.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][11]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the substituted naphthyridine in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.[11]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
Workflow for MTT Assay
Caption: General workflow for an MTT-based cell viability assay.
Application Note 2: In Vitro Kinase Inhibition Assays
Several substituted naphthyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer.[4][8]
Quantitative Data Summary: Kinase Inhibitory Activity
| Compound/Derivative Class | Kinase Target | IC50 | Reference |
| 1,6-Naphthyridine-2-one derivatives (e.g., 19g) | FGFR4 | Potent and selective inhibition | [4] |
| 1,6-Naphthyridine derivatives (e.g., 26b, 26c) | c-Met | Good enzymatic and cytotoxic activities | [8] |
| Substituted 1,6-Naphthyridines | CDK5 | A: <10 nM, B: 10-100 nM, C: >100 nM - ≤ 1 µM | [15][16] |
| 2,8-disubstituted-1,5-naphthyridines | ALK5 | IC50 determination | [17] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against a specific kinase.[18]
Objective: To measure the IC50 of test compounds against a target kinase activity.
Materials:
-
Purified recombinant kinase (e.g., c-Met, FGFR4, ALK5)[4][8][17]
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (substituted naphthyridines) dissolved in DMSO
-
96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%).
-
-
Kinase Reaction:
-
In a white, opaque-walled multi-well plate, add the kinase assay buffer, the diluted test compound (or DMSO for control), the purified kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The light output is proportional to the ADP concentration.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Application Note 3: Topoisomerase Inhibition Assays
Substituted naphthyridines have also been identified as inhibitors of topoisomerases, enzymes that are essential for DNA replication and transcription.[3][6][7][19][20]
Quantitative Data Summary: Topoisomerase Inhibitory Activity
| Compound/Derivative Class | Target | Activity | Reference |
| Phenyl- and indeno-1,5-naphthyridine derivatives | Topoisomerase I | Inhibitory effect | [3] |
| 1,8-naphthyridine derivatives (e.g., 5p) | Topoisomerase II | Potent inhibitory effect | [6][7] |
| 5-(2-aminoethyl)dibenzo[c,h][3][9]naphthyridin-6-ones | Topoisomerase I | Potent targeting activity | [19] |
| Quinolone and naphthyridine derivatives (e.g., 26) | Topoisomerase I | Significant inhibitory effect | [20] |
Experimental Protocol: DNA Relaxation Assay for Topoisomerase I Inhibition
Objective: To assess the ability of substituted naphthyridines to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
Test compounds (substituted naphthyridines)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol)
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Include a positive control (no compound) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add human Topoisomerase I to each tube (except the negative control) to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
In the presence of an effective inhibitor, the conversion of supercoiled DNA to relaxed DNA will be reduced. The amount of remaining supercoiled DNA is indicative of the inhibitory activity.
-
Topoisomerase I Inhibition Mechanism
Caption: Mechanism of Topoisomerase I inhibition by substituted naphthyridines.
These application notes and protocols provide a foundational framework for the in vitro evaluation of novel substituted naphthyridine derivatives. Researchers should optimize these protocols based on their specific compounds and experimental goals.
References
- 1. kjpp.net [kjpp.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]-naphthyridines as novel topoisomerase I-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which is commonly achieved via a Friedländer-type condensation reaction.
Q1: My reaction yield is consistently low (below 40%). What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:
-
Purity of Starting Materials: Ensure the purity of your reactants, particularly the 4-aminopyridine precursor (e.g., 4-aminonicotinaldehyde) and acetylacetone. Impurities can introduce side reactions that consume starting materials and complicate purification.[1]
-
Catalyst Choice and Activity: The choice of catalyst is critical. The Friedländer condensation can be catalyzed by acids or bases.[2]
-
Base Catalysis: Piperidine in a solvent like DMF has been shown to produce excellent yields (86-93%) for analogous systems and is a strong starting point.[2]
-
Acid Catalysis: While effective, acids can sometimes be less stable for the aminocarbonyl reactant.[2]
-
Green Catalysts: For improved sustainability and potentially high yields (>90%), consider using a catalyst like choline hydroxide in an aqueous medium.[3][4]
-
-
Reaction Temperature: The optimal temperature can vary significantly. While some protocols require refluxing at high temperatures[2], others may proceed efficiently at room temperature with a highly active catalyst.[1] Experiment with a temperature gradient to find the sweet spot for your specific setup.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, the reaction may not have reached completion. Consider extending the reaction time.[1]
Q2: I am observing significant side product formation. How can I increase the selectivity for the desired product?
A2: Side product formation often arises from suboptimal reaction conditions or reactant degradation.
-
Control Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of degradation products or undesired side reactions.
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of sensitive amino-pyridine starting materials, which can be a source of impurities.
-
Reagent Addition: Try adding the active methylene compound (acetylacetone) slowly to the solution of the aminopyridine and catalyst. This can sometimes help control the reaction rate and prevent polymerization or side reactions.
Q3: The work-up and purification of my final product are proving difficult. What are some effective strategies?
A3: Purification challenges often involve removing the catalyst and unreacted starting materials.
-
Catalyst Removal:
-
Basic Catalysts (e.g., Piperidine): Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic catalyst into the aqueous layer.
-
Acidic Catalysts: Use a dilute base wash (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst.
-
-
Crystallization: The target compound, this compound, is a solid.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for achieving high purity.
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable alternative. Use a solvent system with increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) to separate the product from impurities.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound? The most direct and common method is the Friedländer annulation, which involves the condensation of a 4-aminopyridine derivative containing a carbonyl group at the 3-position (like 4-aminonicotinaldehyde) with acetylacetone.
What are the key starting materials for this synthesis? The primary starting materials are:
-
A 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a related precursor.
-
An active methylene compound , which for this specific target is acetylacetone (also known as 2,4-pentanedione).
Can I use a different active methylene compound? Yes, but it will result in a different substituent at the 3-position. For example, using ethyl acetoacetate would yield an ester group instead of the acetyl group. Using an unsymmetrical ketone could lead to a mixture of regioisomers, complicating the synthesis.[1]
Is it possible to perform this synthesis under "green" or solvent-free conditions? Yes, recent studies on analogous naphthyridine syntheses have shown excellent yields using water as a solvent with a biocompatible catalyst.[3][4] Solvent-free grinding conditions have also been reported as a viable green chemistry approach.[1]
Data on Reaction Conditions
The yield of naphthyridine synthesis is highly dependent on the chosen conditions. The following table summarizes results from analogous Friedländer reactions to guide optimization.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference Analogue |
| HCl (catalytic) | DMF | Reflux | 4–5 | 55–59 | Benzo[h][3][6]naphthyridine |
| ZnCl₂ (1 eq) | DMF | Reflux | 1.5–3 | 58–66 | Benzo[h][3][6]naphthyridine |
| Piperidine (cat.) | DMF | Reflux | 2–3 | 86–93 | Benzo[h][3][6]naphthyridine |
| LiOH·H₂O | Aqueous | N/A | N/A | 69 | 1,8-Naphthyridine |
| Choline Hydroxide | Water | 80 °C | 1 | >90 | 1,8-Naphthyridine |
Table based on data for structurally similar naphthyridine syntheses.[2][4]
Key Experimental Protocol
This protocol is adapted from a high-yield piperidine-catalyzed method for a similar naphthyridine synthesis.[2]
Materials:
-
4-Aminonicotinaldehyde (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Piperidine (0.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminonicotinaldehyde and DMF.
-
Add acetylacetone followed by a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-3 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.
Visual Guides
Caption: General reaction scheme for the synthesis.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Polysubstituted 1,6-Naphthyridines
Welcome to the technical support center for the synthesis of polysubstituted 1,6-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining the 1,6-naphthyridine core?
A1: Several methods are employed for the synthesis of the 1,6-naphthyridine scaffold. Classical methods include the Skraup reaction, which involves heating an aminopyridine with a glycerol derivative in the presence of an oxidizing agent and sulfuric acid.[1] However, this reaction can be aggressive and result in modest yields.[1] A more common and versatile approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive methylene group.[2][3] More contemporary methods focus on metal-catalyzed cross-coupling reactions to build and functionalize the ring system, as well as one-pot multicomponent reactions for increased efficiency.[4][5][6][7]
Q2: I am struggling with low yields in my Friedländer synthesis of a 1,6-naphthyridine derivative. What are the likely causes and how can I optimize the reaction?
A2: Low yields in Friedländer synthesis are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of catalyst, solvent, and reaction temperature, as well as the purity of starting materials and reaction time.[2] For instance, certain catalysts can significantly enhance yield and regioselectivity.
Q3: How can I introduce substituents at specific positions on the 1,6-naphthyridine ring?
A3: Introducing substituents onto the 1,6-naphthyridine core can be achieved through various strategies. One common method is the use of pre-functionalized starting materials in reactions like the Friedländer synthesis. For direct functionalization of a pre-formed naphthyridine ring, metal-catalyzed cross-coupling reactions are particularly effective. Cobalt-catalyzed cross-couplings, for example, have been successfully used to introduce alkyl and aryl groups onto halogenated 1,6-naphthyridines.[4][5][6]
Q4: I am observing the formation of multiple products, suggesting poor regioselectivity in my reaction. How can this be controlled?
A4: Poor regioselectivity is a known issue, especially when using unsymmetrical ketones in the Friedländer annulation.[2] The choice of catalyst is crucial in directing the reaction towards a specific regioisomer. For example, the use of a bicyclic amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine, a principle that can be extended to other naphthyridine isomers.[2][8]
Q5: What are some of the challenges associated with the purification of polysubstituted 1,6-naphthyridines?
A5: A significant challenge in the purification of polysubstituted 1,6-naphthyridines is the separation of regioisomers and other closely related impurities.[9] These compounds often have very similar polarities, making their separation by standard column chromatography difficult. Extensive method development in High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is often necessary.[9]
Troubleshooting Guides
Guide 1: Low Yield in Friedländer Annulation
This guide provides a systematic approach to troubleshooting low yields in the Friedländer synthesis of 1,6-naphthyridines.
Caption: Troubleshooting workflow for low yields in 1,6-naphthyridine synthesis.
Data Presentation: Catalyst and Solvent Effects in Friedländer Synthesis
The following table summarizes the impact of different catalysts and solvents on the yield of a model Friedländer reaction.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Choline hydroxide | H₂O | 50 | 6 | 94 |
| LiOH | H₂O | 50 | 12 | 65 |
| NaOH | H₂O | 50 | 12 | 52 |
| KOH | H₂O | 50 | 12 | 71 |
| CeCl₃·7H₂O | None (Grinding) | Room Temp | 0.08 | 94 |
Data adapted from greener synthesis approaches for 1,8-naphthyridines, applicable to 1,6-naphthyridine synthesis with appropriate starting materials.[10]
Guide 2: Functionalization via Cobalt-Catalyzed Cross-Coupling
This guide outlines the general workflow for the functionalization of halo-1,6-naphthyridines using cobalt-catalyzed cross-coupling reactions.[4][5][6]
Caption: General workflow for cobalt-catalyzed cross-coupling on 1,6-naphthyridines.
Data Presentation: Cobalt-Catalyzed Arylation of a Halogenated 1,6-Naphthyridine
| Entry | Arylzinc Chloride | Product | Yield (%) |
| 1 | 4-MeOC₆H₄ZnCl | 1,6-Naphthyridine-X-(4-methoxyphenyl) | 83 |
| 2 | 4-CF₃C₆H₄ZnCl | 1,6-Naphthyridine-X-(4-trifluoromethylphenyl) | 74 |
| 3 | 2-(TIPS-O)C₆H₄ZnCl | 1,6-Naphthyridine-X-(2-triisopropylsilyloxyphenyl) | 61 |
Yields are for illustrative purposes based on cobalt-catalyzed arylations of related naphthyridines.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation
This protocol provides a general methodology for the synthesis of a substituted 1,6-naphthyridine.
Materials:
-
4-Amino-3-formylpyridine (or other suitable 4-aminopyridine derivative)
-
Active methylene compound (e.g., ketone, ester, nitrile)
-
Catalyst (e.g., choline hydroxide, CeCl₃·7H₂O)
-
Solvent (e.g., water, ethanol, or solvent-free)
Procedure:
-
To a stirred solution or suspension of the 4-aminopyridine derivative (1.0 mmol) in the chosen solvent (if any), add the active methylene compound (1.2-1.5 mmol).
-
Add the catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter, wash with a suitable solvent, and dry.
-
If the product is soluble, perform an appropriate aqueous work-up, extract with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Cobalt-Catalyzed Cross-Coupling
This protocol outlines a general method for the functionalization of a halo-1,6-naphthyridine.
Materials:
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Halo-1,6-naphthyridine (e.g., 5-chloro-1,6-naphthyridine)
-
Organometallic reagent (e.g., arylmagnesium bromide or arylzinc chloride)
-
Anhydrous CoCl₂
-
Anhydrous THF
-
Additives/ligands if required (e.g., LiCl, sodium formate)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-1,6-naphthyridine (1.0 mmol) and anhydrous CoCl₂ (5 mol%).
-
Add anhydrous THF as the solvent.
-
If using an organozinc reagent, additives like LiCl may be necessary.
-
Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).
-
Slowly add the organometallic reagent (1.1-1.5 mmol) to the stirred reaction mixture.
-
Allow the reaction to stir at the appropriate temperature for the necessary time, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Acetyl-Methyl-Naphthyridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of acetyl-methyl-naphthyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers I might encounter with acetyl-methyl-naphthyridine?
A1: You are most likely dealing with positional (constitutional) isomers. Depending on the synthesis route, the acetyl and methyl groups can be attached at various positions on the naphthyridine core, leading to a mixture of isomers with the same molecular weight but different physical and chemical properties.
Q2: Why is the separation of these isomers so challenging?
A2: Positional isomers of heterocyclic compounds like acetyl-methyl-naphthyridine often have very similar polarities and solubility profiles. This makes them difficult to separate using standard purification techniques like column chromatography or crystallization, as they tend to co-elute or co-crystallize.
Q3: What is the first step I should take to develop a purification method?
A3: The first step is to assess the isomeric ratio and the purity of your crude sample. Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components and to screen for suitable solvent systems for column chromatography.
Q4: Can I use recrystallization to purify my acetyl-methyl-naphthyridine isomers?
A4: Recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent.[1] However, due to their structural similarity, finding a solvent that selectively crystallizes one isomer while leaving the others in solution can be challenging. It often requires screening a wide range of solvents and solvent mixtures.
Q5: Which chromatographic technique is most effective for separating these isomers?
A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often the most effective technique for separating challenging positional isomers.[2][3] It offers higher resolution compared to standard column chromatography. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for separating closely related achiral compounds.
Troubleshooting Guides
Issue 1: Poor or No Separation on TLC
Problem: My spots are not separating on the TLC plate; they appear as one elongated spot or multiple overlapping spots.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is either too high or too low. |
| - If Rf is too high (spots run with the solvent front): Decrease the polarity of the mobile phase. For example, if using 10% Methanol in Dichloromethane, try reducing it to 5% or 2%. | |
| - If Rf is too low (spots remain at the baseline): Increase the polarity of the mobile phase. For example, try increasing the Methanol concentration or adding a small amount of a more polar solvent like acetic acid (if your compound is stable). | |
| Isomers have identical Rf values in the chosen system | The selectivity of the stationary or mobile phase is insufficient. |
| - Try a different stationary phase: If using silica gel, consider using alumina or a bonded phase like C18 for reverse-phase TLC. | |
| - Use a different solvent system: Experiment with solvent mixtures that have different selectivities. For example, instead of a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. | |
| Sample Overload | Too much sample has been spotted on the TLC plate, causing streaking and poor separation. |
| - Dilute your sample before spotting it onto the plate. |
Issue 2: Co-elution of Isomers in Column Chromatography
Problem: I am running a column, but my fractions contain a mixture of isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Resolution | The chosen stationary and mobile phases do not provide enough selectivity to separate the isomers. |
| - Optimize the mobile phase: Based on your TLC analysis, use a solvent system that provides the best possible separation, even if it's minimal. Running a shallow gradient elution can often improve separation. | |
| - Change the stationary phase: If silica gel is not effective, consider using a different adsorbent like alumina or a reverse-phase packing material (e.g., C18 silica). | |
| - Increase column length and decrease particle size: A longer, narrower column packed with smaller particles will increase the number of theoretical plates and improve resolution. | |
| Column Overloading | Too much crude material has been loaded onto the column. |
| - Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
Issue 3: Failed Recrystallization
Problem: I am unable to obtain pure crystals of a single isomer from my mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solvent Choice | The desired isomer is too soluble or not soluble enough, or all isomers have similar solubility.[1] |
| - Conduct a systematic solvent screen: Test the solubility of your crude mixture in a wide range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature and at elevated temperatures. | |
| - Use a two-solvent system: Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly. | |
| Oiling Out | The compound separates from the solution as a liquid rather than a solid. |
| - Lower the crystallization temperature: Ensure the boiling point of the solvent is higher than the melting point of your compound. | |
| - Use a more dilute solution: Oiling out can occur if the solution is too concentrated. | |
| Rapid Cooling | Cooling the solution too quickly can lead to the precipitation of impurities along with the desired product. |
| - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Experimental Protocols
Protocol 1: TLC Method for Isomer Separation Screening
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve 1-2 mg of the crude acetyl-methyl-naphthyridine mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the desired mobile phase. Test a range of solvent systems with varying polarities.
-
Non-polar to Mid-polar Systems:
-
Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)
-
Toluene:Acetone (e.g., 9:1, 8:2)
-
-
Mid-polar to Polar Systems:
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Dichloromethane:Methanol (e.g., 99:1, 95:5, 90:10)
-
-
-
Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for each spot. The solvent system that gives the largest difference in Rf values between the spots is the best starting point for column chromatography.
Protocol 2: Preparative HPLC for Isomer Purification
This protocol is a general guideline and will require optimization for your specific isomers.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a shallow gradient to maximize resolution. For example:
-
0-5 min: 20% B
-
5-35 min: 20% to 50% B
-
35-40 min: 50% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 20% B
-
50-60 min: Re-equilibrate at 20% B
-
-
-
Flow Rate: 4 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 100-500 µL of a concentrated solution of the crude mixture in the mobile phase.
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC or TLC to determine their purity. Combine pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides an example of data that could be obtained from a successful HPLC separation of two hypothetical acetyl-methyl-naphthyridine isomers.
| Parameter | Isomer 1 | Isomer 2 |
| Retention Time (min) | 25.4 | 27.8 |
| Resolution (Rs) | - | 1.8 |
| Purity after 1st Pass (%) | 98.5 | 97.9 |
| Isolated Yield (%) | 35 | 42 |
Visualizations
Caption: Purification workflow for acetyl-methyl-naphthyridine isomers.
Caption: Troubleshooting logic for isomer purification.
References
optimizing reaction conditions for 1,6-naphthyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridines. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1,6-naphthyridine scaffold?
A1: Several robust methods are available for the synthesis of 1,6-naphthyridines. The choice of method often depends on the desired substitution pattern and available starting materials. Key strategies include:
-
Friedel-Crafts-type Intramolecular Cycloaromatisation: This method involves the acid-mediated cyclization of precursors like 4-(arylamino)nicotinonitriles. Strong acids such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) are typically employed.[1][2]
-
Friedländer Annulation: This is a classical and versatile method that involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group (e.g., a ketone).[3][4]
-
Tandem Nitrile Hydration/Cyclization: This approach can be used to synthesize 1,6-naphthyridine-5,7-diones from 2-cyanoalkyl nicotinic esters.[3]
-
One-Pot Multicomponent Reactions: These reactions offer an efficient way to construct highly substituted 1,6-naphthyridines from simple starting materials in a single step.[5][6]
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Skraup Synthesis: A traditional method for synthesizing quinoline-type structures, which can be adapted for 1,6-naphthyridines, typically by reacting an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid.[7]
Q2: How can I activate the 1,6-naphthyridine core for further functionalization?
A2: For 1,6-naphthyridine-5,7-diones, a common strategy is ditriflation to form highly reactive 1,6-naphthyridine-5,7-ditriflates. These intermediates are bench-stable yet readily undergo nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups in a one-pot fashion.[3]
Troubleshooting Guide
Problem 1: Low Yield in Friedel-Crafts Cycloaromatisation
Q: I am attempting a Friedel-Crafts cycloaromatisation to synthesize a fused 1,6-naphthyridine, but my yields are consistently low. What factors should I investigate?
A: Low yields in this reaction can often be attributed to several factors. Consider the following troubleshooting steps:
-
Acid Catalyst and Solvent Choice: The choice of acid and solvent is critical. While pure CF3SO3H can be effective, a solution in a suitable solvent like dichloromethane (DCM) can sometimes give comparable or even better yields.[1][2] If using CF3SO3H, switching to concentrated H2SO4 might improve the yield, especially for substrates with electron-withdrawing groups.[1] However, be aware that mixtures of DCM and concentrated H2SO4 can form a biphasic system, which may pose temperature control challenges.[1][2] A systematic screening of acids and solvents is recommended.
-
Substituent Effects: The electronic nature of the substituents on your starting material can significantly impact the reaction efficiency. Electron-donating groups on the aniline moiety generally lead to good to excellent yields. Conversely, electron-withdrawing groups can decrease reactivity, and in such cases, a stronger acid like concentrated H2SO4 may be necessary to achieve higher yields.[1]
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Reaction Time and Temperature: Most of these reactions proceed rapidly, often within 30 minutes to a few hours at room temperature.[1][2] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature could be beneficial, but be cautious of potential side reactions.
Optimization of Friedel-Crafts Cycloaromatisation of 4-(phenylamino)quinoline-3-carbonitrile
| Entry | Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CF3SO3H (neat) | - | Room Temp | 0.5 | 84 |
| 2 | H2SO4 (neat) | - | Room Temp | 0.5 | 82 |
| 3 | CF3SO3H (10) | DMSO | Room Temp | 4 | ND |
| 4 | CF3SO3H (10) | Acetone | Room Temp | 4 | ND |
| 5 | CF3SO3H (10) | CH3CN | Room Temp | 4 | ND |
| 6 | CF3SO3H (10) | DMF | Room Temp | 4 | ND |
| 7 | CF3SO3H (10) | CH2Cl2 | Room Temp | 0.5 | 89 |
| 8 | H2SO4 (conc.)/CH2Cl2 | - | Room Temp | 0.5 | 89 |
ND = Not Detected
Problem 2: Poor Regioselectivity in Friedländer Annulation
Q: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge with unsymmetrical ketones in the Friedländer reaction. Here are some strategies to address this:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. While traditional methods may use acid or base catalysis, exploring specific catalysts known to direct the reaction towards a particular isomer is advisable. For instance, in the synthesis of related 1,8-naphthyridines, the use of a bicyclic amine catalyst has been shown to provide high regioselectivity.[8]
-
Reaction Conditions: The solvent and temperature can also play a role in regioselectivity. Experimenting with different solvents, from polar aprotic to non-polar, and varying the reaction temperature may favor the formation of one regioisomer over the other.
-
Substrate Modification: If possible, modifying the ketone substrate to sterically or electronically favor cyclization at one α-position can be an effective strategy.
Problem 3: Difficulty in Product Purification
Q: My crude 1,6-naphthyridine product is difficult to purify, showing multiple spots on TLC even after column chromatography. What could be the issue and how can I resolve it?
A: Purification difficulties can arise from several sources:
-
Side Reactions: The synthesis of 1,6-naphthyridines can sometimes lead to the formation of closely related byproducts that are difficult to separate. For example, in some cases, dimerization of the product can occur.[9] Re-evaluating your reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions is a crucial first step.
-
Incomplete Reactions: Ensure your reaction has gone to completion by monitoring it with TLC. Unreacted starting materials can complicate purification.
-
Chromatography Conditions: The choice of eluent system for column chromatography is critical. A systematic screening of solvent mixtures with varying polarities should be performed. If standard silica gel chromatography is ineffective, consider alternative stationary phases such as alumina or reverse-phase silica.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel-Crafts Cycloaromatisation[1][2]
-
To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in dichloromethane (DCM, 10 mL), add trifluoromethanesulfonic acid (CF3SO3H, 10.0 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 0.5-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-water bath.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fused 1,6-naphthyridin-4-amine.
Protocol 2: One-Pot Synthesis of Substituted 1,6-Naphthyridines using a Nanocatalyst[5]
-
In a reaction vessel, combine the substituted benzaldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water.
-
Add the SiO2/Fe3O4@MWCNTs nanocatalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, the catalyst can be separated from the reaction mixture using a magnet.
-
The product can then be isolated by filtration and recrystallized from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for Friedel-Crafts Synthesis of 1,6-Naphthyridines.
Caption: Troubleshooting Logic for Low Yield in 1,6-Naphthyridine Synthesis.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,6- Naphthyridine - American Chemical Society [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine. The guidance provided is based on the principles of the Friedländer annulation, the most probable synthetic route for this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Conditions | Verify the reaction temperature and time. The Friedländer condensation often requires elevated temperatures to proceed efficiently. | An increase in the yield of the desired product. |
| Ineffective Catalyst | Ensure the acid or base catalyst is active and used in the correct stoichiometric ratio. Common catalysts include potassium hydroxide, sodium hydroxide, or mineral acids. | Improved reaction rate and yield. |
| Poor Quality Starting Materials | Check the purity of 4-aminonicotinaldehyde and acetylacetone. Impurities can inhibit the reaction. | Use of purified starting materials should lead to a cleaner reaction and better yield. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents, as water can sometimes interfere with the condensation reaction. | A higher conversion rate to the desired product. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Side-Product | Analytical Identification (Expected) | Mitigation Strategy |
| Unreacted 4-aminonicotinaldehyde | Signals corresponding to the aldehyde proton (~9-10 ppm) and aromatic protons of the starting material in ¹H NMR. A distinct peak in LC-MS. | Ensure the reaction goes to completion by monitoring with TLC. An acidic wash during workup can remove the basic 4-aminonicotinaldehyde. |
| Self-condensation product of Acetylacetone | Complex mixture of byproducts, may not be easily characterizable by NMR. | Add the acetylacetone slowly to the reaction mixture to maintain a low concentration, disfavoring self-condensation. |
| Product of 4-aminonicotinaldehyde Self-condensation | A complex, likely polymeric, insoluble material. | Maintain a stoichiometric balance of reactants. Slow addition of the aldehyde can also be beneficial. |
| Alternative Cyclization Product (Isomer) | A product with the same mass as the desired product in MS, but with a different fragmentation pattern. ¹H and ¹³C NMR spectra will show a different substitution pattern. | This is less likely with a symmetrical diketone like acetylacetone but could be influenced by the catalyst and reaction conditions. Careful optimization of the reaction may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable method is the Friedländer annulation, which involves the condensation of 4-aminonicotinaldehyde with acetylacetone (2,4-pentanedione) in the presence of a catalyst.
Q2: What are the expected major side-products in this synthesis?
A2: Based on the mechanism of the Friedländer reaction, potential side-products include unreacted starting materials, the self-condensation product of acetylacetone, and the self-condensation product of 4-aminonicotinaldehyde. The formation of isomeric naphthyridine products is less likely with a symmetric dicarbonyl compound like acetylacetone.
Q3: How can I purify the crude this compound?
A3: Column chromatography on silica gel is a standard method for purifying the crude product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should effectively separate the desired product from less polar impurities and more polar baseline materials. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A4: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and potential side-products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl, C=N).
Experimental Protocols
General Protocol for the Friedländer Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene).
-
Addition of Reagents: Add acetylacetone (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Caption: Desired reaction pathway and potential side-product formation routes.
Technical Support Center: Stability of 3-Acetyl-2-methyl-1,6-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Acetyl-2-methyl-1,6-naphthyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The two primary stability concerns for this compound under acidic conditions are the hydrolysis of the 3-acetyl group and the degradation of the 1,6-naphthyridine ring system. The acetyl group is susceptible to acid-catalyzed hydrolysis, which would yield 2-methyl-1,6-naphthyridine-3-ol (the enol form of the ketone) or subsequently 2-methyl-1,6-naphthyridine-3-one (the keto form) and acetic acid. The naphthyridine core, being a nitrogen-containing heterocyclic system, can also be susceptible to degradation under harsh acidic conditions, potentially leading to ring-opening products.
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: The most probable degradation product is 2-methyl-1,6-naphthyridine resulting from the hydrolysis of the acetyl group. Further degradation of the naphthyridine ring could lead to more complex mixtures of smaller, more polar compounds, although this would likely require more forcing conditions (e.g., high acid concentration and elevated temperature).
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1][2][3] A suitable HPLC method should be able to separate the parent compound, this compound, from its potential degradation products. This allows for the quantification of the remaining parent compound and the detection and quantification of any new peaks that appear over time, which correspond to the degradation products.
Q4: I am observing unexpected peaks in my HPLC chromatogram after exposing my compound to acid. What should I do?
A4: Unexpected peaks likely represent degradation products. To troubleshoot this, you should:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to get mass information for the new peaks to help in their identification.
-
Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your parent compound peak to ensure a co-eluting impurity is not the issue.
-
Perform a Forced Degradation Study: Systematically expose your compound to different stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown peaks. This can help in identifying their origin.[4][5][6]
-
Optimize HPLC Method: If peaks are not well-resolved, further develop your HPLC method by changing the mobile phase composition, gradient, column type, or temperature to achieve better separation.
Q5: What general conditions should I use for a forced degradation study under acidic conditions?
A5: According to ICH guidelines, a good starting point for forced degradation under acidic conditions is to use 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature. If no degradation is observed, the temperature can be increased. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under acidic conditions. | The compound is highly stable under the tested conditions. The conditions are not harsh enough. | Increase the acid concentration, temperature, or duration of the experiment. Consider using a stronger acid. |
| The compound degrades too quickly. | The acidic conditions are too harsh. | Decrease the acid concentration, lower the temperature, or shorten the time points for analysis. |
| Poor resolution between the parent peak and degradation peaks in HPLC. | The analytical method is not optimized. | Modify the HPLC method: adjust the mobile phase gradient, change the pH of the mobile phase, try a different column chemistry, or adjust the column temperature. |
| Mass balance in the stability study is poor (sum of parent and degradants is not close to 100%). | Not all degradation products are being detected. Degradation products do not have a similar UV response to the parent compound. A non-UV active degradant has been formed. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use LC-MS to look for other potential degradation products. Re-evaluate the relative response factors of the observed degradation products. |
Quantitative Data Presentation
Table 1: Example Data Table for Acidic Degradation of this compound
| Time (hours) | % Remaining this compound | % Degradation Product 1 (2-methyl-1,6-naphthyridine) | % Total Degradation | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.5 | 4.5 | 99.7 |
| 4 | 90.5 | 8.9 | 8.9 | 99.4 |
| 8 | 82.1 | 17.2 | 17.2 | 99.3 |
| 12 | 75.3 | 23.8 | 23.8 | 99.1 |
| 24 | 60.7 | 38.1 | 38.1 | 98.8 |
Conditions: 0.1 M HCl at 60 °C. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Acidic Forced Degradation Study
Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV/PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Preparation of Acidic Solution: Prepare a 0.1 M HCl solution.
-
Stress Condition:
-
To a volumetric flask, add a known volume of the stock solution and dilute with the 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent to the same concentration.
-
Store the stressed sample and the control sample at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
Calculate the percentage of remaining parent compound and the percentage of each degradation product at each time point.
-
Calculate the mass balance at each time point.
-
Visualizations
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: Scale-up Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine. The information is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Friedländer Annulation for this compound
A plausible and common method for the synthesis of this compound is the Friedländer annulation. This reaction involves the condensation of an aminopyridine-aldehyde or -ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound.
Reaction Scheme:
4-aminonicotinaldehyde + Pentane-2,4-dione → this compound + 2 H₂O
Materials and Reagents:
-
4-aminonicotinaldehyde
-
Pentane-2,4-dione (acetylacetone)
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 4-aminonicotinaldehyde in ethanol.
-
Addition of Reagents: To the stirred solution, add pentane-2,4-dione.
-
Base Addition: Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue monitoring. Consider a slight increase in temperature. |
| Suboptimal base concentration. | Titrate the base to ensure the correct molar equivalent is used. An excess or deficit of base can hinder the reaction. | |
| Side reactions. | Lower the reaction temperature to minimize the formation of byproducts. Ensure slow and controlled addition of the base. | |
| Poor Purity | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion. |
| Formation of byproducts. | Adjust the reaction conditions (temperature, base, solvent). A thorough purification by column chromatography with an optimized solvent system is crucial. | |
| Product degradation. | Avoid excessive heating during reaction and work-up. Use a milder base if possible. | |
| Difficult Purification | Co-elution of impurities. | Experiment with different solvent systems for column chromatography. Consider a multi-step purification process, such as recrystallization followed by chromatography. |
| Oily product that is difficult to handle. | Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, use a high-vacuum pump to remove all residual solvent. | |
| Scale-up Issues | Poor heat transfer. | Use a reactor with a jacket for better temperature control. Ensure efficient stirring to maintain a homogeneous mixture. |
| Localized high concentrations of base during addition. | Add the base solution subsurface and at a controlled rate to improve dispersion. | |
| Extended reaction times. | A slight increase in catalyst loading or temperature might be necessary at a larger scale, but should be tested in small scale first. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the Friedländer synthesis of this compound?
A1: The choice and amount of base, as well as the reaction temperature, are critical. These parameters significantly influence the reaction rate, yield, and the formation of byproducts. Careful optimization at a small scale is recommended before proceeding to a larger scale.
Q2: What are the likely byproducts in this reaction?
A2: Potential byproducts can arise from self-condensation of pentane-2,4-dione or side reactions of 4-aminonicotinaldehyde under basic conditions. The exact nature of the byproducts would require detailed analytical characterization (e.g., LC-MS, NMR).
Q3: Can other bases be used for this reaction?
A3: Yes, other bases like sodium hydroxide, sodium ethoxide, or organic bases such as piperidine or pyrrolidine can be explored. The choice of base can affect the regioselectivity and yield of the reaction.
Q4: What is the best way to monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the formation of the product. For more quantitative analysis and to track impurity profiles during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: How can the final product be characterized?
A5: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis. The melting point can also be a good indicator of purity.[1]
Quantitative Data Summary
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
| Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Melting Point | 106-108°C[1] | 105-108°C |
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis of this compound and associated troubleshooting logic.
References
Validation & Comparative
comparative analysis of 1,6-naphthyridine synthesis methods
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of four prominent methods for the synthesis of the 1,6-naphthyridine core: the Skraup Synthesis, the Friedländer Annulation, the Combes Synthesis, and a modern Multicomponent Reaction (MCR) approach.
Performance Comparison
The choice of synthetic method for 1,6-naphthyridine depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following table summarizes the key quantitative data for each of the discussed methods, providing a basis for comparison.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |
| Skraup Synthesis | 4-Aminopyridine, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Several hours | High (exothermic) | Modest |
| Friedländer Annulation | 4-Aminonicotinaldehyde, Active methylene compound | Base (e.g., Piperidine) or Acid | ~3-4 hours | Reflux | Good (e.g., ~70-80%) |
| Combes Synthesis | 4-Aminopyridine, 1,3-Diketone | Strong acid (e.g., Polyphosphoric acid) | 1-2 hours | 130-140 °C | Moderate to Good |
| Multicomponent Reaction | 2-Chloroquinoline-4-amines, Aromatic aldehydes, Malononitrile | Base (e.g., Triethylamine) | 8 hours | 80 °C (reflux) | 56-85% |
Synthesis Methodologies and Reaction Workflows
This section details the underlying principles and experimental workflows of the four selected synthesis methods. Each description is accompanied by a Graphviz diagram illustrating the reaction pathway.
Skraup Synthesis
The Skraup synthesis is a classical method for the synthesis of quinolines and can be adapted for naphthyridines. It involves the reaction of an amino-substituted pyridine with glycerol in the presence of a strong acid and an oxidizing agent. The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,6-naphthyridine.[1]
Friedländer Annulation
The Friedländer annulation is a widely used and versatile method for constructing quinoline and naphthyridine ring systems. The synthesis of a 1,6-naphthyridine derivative via this method involves the condensation of an ortho-amino-substituted pyridine aldehyde (e.g., 4-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (an active methylene compound), such as a ketone, ester, or nitrile. The reaction is typically catalyzed by a base or an acid and proceeds via an initial aldol-type condensation followed by cyclodehydration.[2][3]
Combes Synthesis
The Combes synthesis provides a route to quinolines and their aza-analogs, including 1,6-naphthyridines, through the acid-catalyzed reaction of an aminopyridine with a 1,3-dicarbonyl compound. The reaction proceeds by the formation of a β-aminoenone intermediate, which then undergoes intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to afford the aromatic 1,6-naphthyridine.
Multicomponent Reaction (MCR)
Modern synthetic approaches often utilize multicomponent reactions to construct complex molecules in a single step, offering high atom economy and operational simplicity. A one-pot, three-component reaction for the synthesis of fused[3][4]naphthyridine derivatives involves the condensation of 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile in the presence of a base. This method allows for the rapid generation of a library of substituted 1,6-naphthyridine derivatives.[4]
Experimental Protocols
This section provides representative experimental protocols for the synthesis of 1,6-naphthyridine or its derivatives based on the methodologies discussed.
Skraup Synthesis of 1,6-Naphthyridine
-
Materials: 4-Aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, to moderate the reaction).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-aminopyridine and glycerol is prepared.
-
Concentrated sulfuric acid is added cautiously with cooling.
-
An oxidizing agent, such as nitrobenzene, is added to the mixture. A small amount of ferrous sulfate can be added to ensure a smoother reaction.
-
The mixture is heated. The reaction is often exothermic and may require careful temperature control.[5]
-
After the initial vigorous reaction subsides, the mixture is heated for several hours to complete the reaction.
-
The reaction mixture is cooled and poured onto ice.
-
The solution is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent (e.g., chloroform).
-
The organic extracts are dried and the solvent is evaporated. The crude product is purified by a suitable method such as distillation or chromatography.
-
Friedländer Annulation of a 1,6-Naphthyridin-2(1H)-one Derivative
-
Materials: 4-Aminonicotinaldehyde, malonamide, piperidine, ethanol.[2]
-
Procedure:
-
A mixture of 4-aminonicotinaldehyde and malonamide is suspended in ethanol in a round-bottom flask.[2]
-
A catalytic amount of piperidine is added to the suspension.[2]
-
The reaction mixture is heated to reflux and stirred for 3-4 hours.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to afford the 1,6-naphthyridin-2(1H)-one derivative.[2]
-
Combes Synthesis of a Substituted 1,6-Naphthyridine
-
Materials: 4-Aminopyridine, a 1,3-diketone (e.g., acetylacetone), polyphosphoric acid (PPA).
-
Procedure:
-
4-Aminopyridine and the 1,3-diketone are mixed in a reaction vessel.
-
Polyphosphoric acid is added as the acid catalyst and solvent.
-
The mixture is heated to 130-140 °C with stirring for 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
After completion, the hot reaction mixture is carefully poured onto crushed ice.
-
The acidic solution is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
One-Pot Three-Component Synthesis of a Fused[3][4]Naphthyridine Derivative
-
Materials: 2-Chloroquinoline-4-amine, an aromatic aldehyde, malononitrile, triethylamine, ethanol.[4]
-
Procedure:
-
Equimolar amounts of 2-chloroquinoline-4-amine, the aromatic aldehyde, and malononitrile are dissolved in ethanol in a round-bottom flask.[4]
-
Triethylamine is added as a catalyst.[4]
-
The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 8 hours.[4]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization to afford the pure fused[3][4]naphthyridine derivative.[4]
-
References
Unveiling the Potency of 1,6-Naphthyridine Derivatives as c-Met Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal oncogene, implicated in tumor growth, invasion, and metastasis across a spectrum of human cancers. The quest for potent and selective c-Met inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a promising 1,6-naphthyridine-based c-Met inhibitor against established multi-kinase inhibitors, Crizotinib and Cabozantinib, offering insights for researchers, scientists, and drug development professionals.
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and morphogenesis.[1] Its aberrant activation is a key driver in many malignancies, making it a prime target for therapeutic intervention.[2] This comparison focuses on the inhibitory potential of a novel 1,6-naphthyridine derivative, compound 26c , and contrasts its performance with the clinically approved drugs, Crizotinib and Cabozantinib.
Quantitative Comparison of c-Met Inhibitors
The following table summarizes the in vitro inhibitory activity of the selected compounds against the c-Met kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Scaffold | c-Met Kinase IC50 (nM) |
| Compound 26c | 1,6-Naphthyridine | 15 |
| Crizotinib | Aminopyridine | ~5-11 |
| Cabozantinib | Quinoline | 5.4 |
Note: IC50 values are compiled from different studies and are presented for comparative purposes. Direct head-to-head comparisons in the same experimental setting may yield slightly different results.
Deciphering the c-Met Signaling Cascade
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a downstream signaling cascade that promotes cell proliferation, survival, and motility.[3] Dysregulation of this pathway is a hallmark of many cancers.[2] Inhibitors of c-Met aim to block this signaling, thereby impeding tumor progression.
Experimental Protocols
In Vitro c-Met Kinase Assay
The determination of IC50 values for c-Met inhibitors is crucial for assessing their potency. A common method is a luminescence-based kinase assay.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50%.
General Protocol:
-
Reagent Preparation: Recombinant human c-Met kinase, a specific peptide substrate, and ATP are prepared in a kinase reaction buffer. The inhibitor is serially diluted to various concentrations.
-
Reaction Initiation: The c-Met kinase is incubated with the peptide substrate and the inhibitor at different concentrations. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a defined period at a controlled temperature, typically 37°C, to allow for the phosphorylation of the substrate.
-
Signal Detection: The amount of ATP remaining in the reaction mixture is quantified using a luminescence-based assay, such as the Kinase-Glo® MAX assay. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
References
A Spectroscopic Comparison of 1,6-Naphthyridine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of naphthyridine isomers is crucial for structural elucidation, characterization, and the rational design of novel therapeutic agents. This guide provides an objective comparison of 1,6-naphthyridine and its isomers through a summary of their spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.
Naphthyridines are a class of heterocyclic aromatic compounds containing two fused pyridine rings. The positional isomerism of the nitrogen atoms within this bicyclic system gives rise to ten possible isomers, each with unique electronic and steric properties that influence their spectroscopic behavior and biological activity. This guide focuses on a comparative analysis of 1,6-naphthyridine and several of its key isomers, including 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine, utilizing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,6-naphthyridine and its isomers, facilitating a clear comparison of their distinct spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of naphthyridine isomers. The chemical shifts (δ) are highly sensitive to the electronic environment of the protons and carbon atoms, which is directly influenced by the position of the nitrogen atoms.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃
| Position | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine | 2,6-Naphthyridine | 2,7-Naphthyridine |
| H-2 | 8.99 | 9.10 | 9.07 | 9.08 | 9.21 | 9.20 |
| H-3 | 7.64 | 7.52 | 7.57 | 7.53 | 7.78 | 7.75 |
| H-4 | 8.41 | 8.28 | 8.20 | 8.18 | 8.65 | 8.63 |
| H-5 | 8.41 | 8.76 | 7.98 | 7.53 | 8.65 | 7.75 |
| H-6 | 7.64 | - | 8.73 | 8.18 | - | - |
| H-7 | 8.99 | 7.93 | - | 9.08 | 9.21 | - |
| H-8 | - | 9.28 | 8.05 | - | 7.78 | 9.20 |
Note: Data is compiled from various sources and may have been recorded under slightly different conditions. This table serves as a comparative guide.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃
| Position | 1,5-Naphthyridine[1] | 1,8-Naphthyridine[2] | 2,7-Naphthyridine |
| C-2 | 150.5 | 151.0 | 152.9 |
| C-3 | 124.0 | 121.3 | 122.1 |
| C-4 | 136.5 | 136.6 | 149.8 |
| C-4a | 128.0 | 128.2 | 120.9 |
| C-5 | 136.5 | 121.3 | 149.8 |
| C-6 | 124.0 | 136.6 | 122.1 |
| C-7 | 150.5 | 151.0 | 152.9 |
| C-8 | - | - | - |
| C-8a | 146.5 | 146.4 | 142.9 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecules. The positions of the nitrogen atoms influence the ring stretching and bending vibrations, leading to characteristic differences in the fingerprint region.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Naphthyridine Isomers
| Isomer | C-H Stretch (Aromatic) | C=C/C=N Stretch (Ring) | C-H Out-of-Plane Bending |
| 1,5-Naphthyridine | ~3050 | ~1600, 1570, 1450 | ~810, 740 |
| 1,6-Naphthyridine[3] | ~3040 | ~1587, 1486, 1386 | ~830, 790 |
| 2,6-Naphthyridine[4] | 3055, 3020 | 1665, 1562, 1481 | 842, 800 |
Note: This table presents characteristic absorption regions. Specific peak positions can vary with sample preparation and the physical state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the naphthyridine ring. The position of the nitrogen atoms affects the energy levels of the molecular orbitals, resulting in shifts in the absorption maxima (λmax).
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Naphthyridine Isomers in Methanol
| Isomer | π → π* Transition 1 | π → π* Transition 2 | n → π* Transition |
| 1,5-Naphthyridine | ~210 | ~260 | ~310 |
| 1,8-Naphthyridine | ~210 | ~250 | ~300 |
| 2,6-Naphthyridine[4] | 207 | 255, 305 | ~320 |
Note: Molar absorptivity (ε) values are not consistently reported across all isomers. The n → π transitions are often weak and may appear as shoulders on the more intense π → π* bands.*[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While the molecular ion peak will be the same for all isomers (m/z = 130 for C₈H₆N₂), the fragmentation patterns can differ based on the relative stability of the resulting fragments, which is influenced by the nitrogen positions.
Table 5: Common Fragmentation Pathways of Naphthyridine Isomers
| Isomer | Key Fragments (m/z) | Fragmentation Pathway |
| General | 130 (M⁺) | Molecular Ion |
| 2,7-Naphthyridine[6] | 103, 76 | Loss of HCN, followed by loss of another HCN or C₂H₂.[6] |
Note: Detailed comparative mass spectrometry studies on all parent naphthyridine isomers are limited. The fragmentation is generally characterized by the loss of neutral molecules like HCN.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] An internal standard such as tetramethylsilane (TMS) can be added for referencing.[7] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.[7][8]
-
Data Analysis: Process the spectra using appropriate software (Fourier transform, phase correction, and baseline correction).[7] Reference the chemical shifts to the residual solvent peak or TMS (0 ppm).[7][8] Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns to deduce coupling information.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: For low-melting solids or liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Measurement: Use a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra and correlation charts.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of about 1 mM.[7] Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-100 µM.[7]
-
Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer.[7] Record a baseline spectrum using a cuvette filled with the pure solvent.[7] Measure the absorbance of each sample in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-400 nm.[7]
-
Data Analysis: Identify the wavelengths of maximum absorption (λmax).[7] The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[7]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[7]
-
Instrumentation and Measurement: Use a mass spectrometer with an appropriate ionization source, typically Electron Impact (EI) for these volatile, stable aromatic compounds. The ionization energy is commonly set to 70 eV.[3]
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by identifying the mass-to-charge ratio (m/z) of the fragment ions and propose plausible fragmentation pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and comparison of naphthyridine isomers.
Caption: A logical workflow for the spectroscopic comparison of naphthyridine isomers.
References
- 1. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 2. 1,8-Naphthyridine(254-60-4) 13C NMR [m.chemicalbook.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Validating the Structure of 3-Acetyl-2-methyl-1,6-naphthyridine: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within a molecule.
Expected ¹H and ¹³C NMR Spectral Data for 3-Acetyl-2-methyl-1,6-naphthyridine
Based on the analysis of related 1,6-naphthyridine structures, the following table outlines the anticipated chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are intended to serve as a reference for researchers who synthesize this compound and acquire their own experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity & Notes |
| CH₃ (at C2) | 2.5 - 2.8 | 20 - 25 | Singlet |
| C=O-CH₃ | 2.6 - 2.9 | 28 - 33 | Singlet |
| H4 | 8.0 - 8.3 | 120 - 125 | Singlet |
| H5 | 9.0 - 9.3 | 145 - 150 | Doublet |
| H7 | 7.6 - 7.9 | 122 - 127 | Doublet of doublets |
| H8 | 8.6 - 8.9 | 135 - 140 | Doublet |
| C2 | - | 155 - 160 | - |
| C3 | - | 130 - 135 | - |
| C4 | - | 120 - 125 | - |
| C4a | - | 140 - 145 | - |
| C5 | - | 145 - 150 | - |
| C7 | - | 122 - 127 | - |
| C8 | - | 135 - 140 | - |
| C8a | - | 150 - 155 | - |
| C=O | - | 195 - 205 | - |
Note: Predicted values are based on data from various substituted 1,6-naphthyridine derivatives and are subject to solvent effects and the specific electronic environment of the molecule.
Comparative Analysis with Alternative Structural Validation Methods
While NMR is a powerful tool, a comprehensive structural validation often involves complementary analytical techniques.
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C=N). | Fast, non-destructive. | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
3. ¹³C NMR Acquisition:
-
Use the same instrument as for ¹H NMR.
-
A proton-decoupled pulse sequence is typically used.
-
A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
4. 2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.
Workflow for NMR-based Structure Validation
The following diagram illustrates a typical workflow for validating a chemical structure using NMR spectroscopy.
Caption: A flowchart illustrating the key steps in validating a chemical structure using NMR spectroscopy.
The Acetyl Group on Naphthyridine: A Comparative Guide to Reactivity for Drug Development
For researchers, scientists, and drug development professionals, understanding the reactivity of functional groups on a core scaffold is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of the acetyl group's reactivity on the naphthyridine ring system, a privileged scaffold in medicinal chemistry, against other common functional groups.
The naphthyridine nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and infectious agents. The strategic introduction and modification of functional groups on this scaffold are critical for modulating its biological activity, pharmacokinetic properties, and synthetic accessibility. The acetyl group, being a potent electron-withdrawing group, significantly influences the electronic properties of the naphthyridine ring, thereby dictating its reactivity in various chemical transformations.
Electronic Influence of the Acetyl Group
The acetyl group (-COCH₃) is a moderate deactivator for electrophilic aromatic substitution and a strong activator for nucleophilic aromatic substitution (SNAr). This dual role is a consequence of its electron-withdrawing nature, which arises from both inductive effects and resonance. The carbonyl group's oxygen atom pulls electron density from the aromatic ring, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency makes the ring more prone to attack by nucleophiles, particularly at the ortho and para positions relative to the acetyl group. The acetyl group can stabilize the negative charge in the Meisenheimer intermediate formed during SNAr, thereby lowering the activation energy of the reaction.
Comparative Reactivity in Key Reactions
The reactivity of an acetyl-substituted naphthyridine is best understood in the context of other functional groups. Below is a comparative overview of its performance in common synthetic reactions crucial for drug development.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The rate of this reaction is highly dependent on the nature of the substituents present.
-
Acetyl vs. Halogens (-Cl, -Br, -I): An acetyl group is a stronger activating group for SNAr than halogens. While halogens are deactivating by induction, their lone pairs can be donated back to the ring via resonance, which slightly counteracts the deactivation. The acetyl group's strong electron-withdrawing ability through resonance makes the ring significantly more electrophilic and thus more reactive towards nucleophiles.
-
Acetyl vs. Nitro (-NO₂): The nitro group is one of the strongest activating groups for SNAr. Generally, the reactivity order for activating groups in SNAr is -NO₂ > -COCH₃ > -CN > -SO₂R > Halogens. Therefore, a nitro-naphthyridine would be expected to undergo nucleophilic substitution faster than an acetyl-naphthyridine under identical conditions.
-
Acetyl vs. Electron-Donating Groups (-NH₂, -OR): Electron-donating groups strongly deactivate the naphthyridine ring towards nucleophilic attack by increasing the electron density on the ring. Therefore, SNAr reactions on naphthyridines bearing these groups are generally disfavored.
Data Presentation
The following table provides illustrative data on the relative reaction rates for a hypothetical nucleophilic aromatic substitution reaction on a 2-substituted-7-chloro-1,8-naphthyridine. This data is based on established principles of functional group reactivity in SNAr reactions, as direct comparative experimental data for this specific system was not available in the literature reviewed.
| Substituent at C2 | Functional Group Class | Expected Relative Rate Constant (k_rel) |
| -NO₂ | Strong Electron-Withdrawing | ~1000 |
| -COCH₃ | Moderate Electron-Withdrawing | ~100 |
| -CN | Moderate Electron-Withdrawing | ~80 |
| -Cl | Weak Electron-Withdrawing (Halogen) | ~10 |
| -H | Unsubstituted | 1 |
| -OCH₃ | Electron-Donating | < 0.1 |
| -NH₂ | Strong Electron-Donating | < 0.01 |
Caption: Illustrative relative rate constants for the reaction of 2-substituted-7-chloro-1,8-naphthyridine with a generic nucleophile. The rates are normalized to the unsubstituted compound.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds in drug discovery. This protocol can be adapted for a comparative study of the reactivity of different functional groups on the naphthyridine scaffold.
General Procedure for Suzuki-Miyaura Coupling of a Halo-Naphthyridine:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halo-naphthyridine (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mL) or K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or toluene (5 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
For a comparative study, different substituted halo-naphthyridines (e.g., with acetyl, nitro, or methoxy groups) would be subjected to these conditions, and the reaction yields and/or rates would be compared.
Mandatory Visualization
The following diagrams illustrate a key reaction mechanism and a logical workflow for comparing functional group reactivity.
Caption: Mechanism of Nucleophilic Aromatic Substitution on Acetyl-Naphthyridine.
Caption: Workflow for Comparing Functional Group Reactivity.
Conclusion
The acetyl group is a versatile functional group on the naphthyridine scaffold. Its electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution, making it more reactive in SNAr than halogens but less so than a nitro group. This understanding is crucial for designing efficient synthetic routes and for the strategic functionalization of naphthyridine-based drug candidates. The provided illustrative data and general experimental protocol offer a framework for conducting comparative reactivity studies to guide medicinal chemistry efforts.
The Structure-Activity Relationship of Acetyl-Methyl-Naphthyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of acetyl-methyl-naphthyridine derivatives, focusing on their cytotoxic and antimicrobial effects. Experimental data is presented to facilitate comparison with alternative compounds, and detailed experimental protocols are provided.
Cytotoxicity of Methyl-Naphthyridine Derivatives
The position of methyl and other substituents on the naphthyridine core significantly influences cytotoxic activity. A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay provides valuable SAR insights.[2]
Key SAR Observations:
-
Methyl Group Position: Compounds with a methyl group at the C-6 or C-7 position of the naphthyridine ring generally exhibit higher potency than those substituted at the C-5 position.[2]
-
Disubstitution: The presence of two methyl groups at both the C-5 and C-7 positions, or the absence of any methyl substitution at positions C-5, C-6, and C-7, leads to a substantial decrease in activity.[2]
-
Substitution at C-2: The nature of the substituent at the C-2 position plays a crucial role. Bulky, lipophilic groups, such as a naphthyl ring, at this position are beneficial for potent cytotoxic activity.[2] For instance, a compound with a C-7 methyl group and a C-2 naphthyl ring demonstrated potent activity against all three tested cancer cell lines.[2]
Table 1: Cytotoxicity of Substituted Naphthyridine Derivatives (IC50 in µM) [2]
| Compound | Substituent (R1) | Substituent (R2) | HeLa | HL-60 | PC-3 |
| 1 | 3',4'-dimethoxyphenyl | H | >100 | 102.9 | 124.6 |
| 2 | 3',4'-dimethoxyphenyl | 5-CH3 | 172.8 | 89.2 ± 4.5 | 101.5 ± 5.1 |
| 3 | 3',4'-dimethoxyphenyl | 6-CH3 | 20.3 ± 1.1 | 5.8 ± 0.3 | 15.4 ± 0.8 |
| 4 | 3',4'-dimethoxyphenyl | 7-CH3 | 35.6 ± 1.8 | 12.7 ± 0.6 | 28.9 ± 1.4 |
| 5 | 3',4'-dimethoxyphenyl | 5,7-di-CH3 | 98.4 ± 4.9 | 76.5 ± 3.8 | 85.3 ± 4.3 |
| 6 | 2',4'-dimethoxyphenyl | H | 85.3 ± 4.3 | 65.4 ± 3.3 | 79.8 ± 4.0 |
| 7 | 2',4'-dimethoxyphenyl | 5-CH3 | 92.1 ± 4.6 | 54.8 ± 2.7 | 68.7 ± 3.4 |
| 8 | 2',4'-dimethoxyphenyl | 6-CH3 | 15.8 ± 0.8 | 3.2 ± 0.2 | 10.1 ± 0.5 |
| 9 | 2',4'-dimethoxyphenyl | 7-CH3 | 28.4 ± 1.4 | 8.9 ± 0.4 | 21.6 ± 1.1 |
| 10 | 2',4'-dimethoxyphenyl | 5,7-di-CH3 | 75.6 ± 3.8 | 49.2 ± 2.5 | 62.3 ± 3.1 |
| 11 | Naphthyl | H | 2.6 ± 0.1 | 1.5 ± 0.1 | 2.7 ± 0.1 |
| 12 | Naphthyl | 5-CH3 | 4.8 ± 0.2 | 2.1 ± 0.1 | 5.3 ± 0.3 |
| 13 | Naphthyl | 6-CH3 | 2.3 ± 0.1 | 0.8 ± 0.04 | 11.4 ± 0.6 |
| 14 | Naphthyl | 7-CH3 | 0.7 ± 0.03 | 0.1 ± 0.01 | 5.1 ± 0.3 |
| 15 | Naphthyl | 5,7-di-CH3 | 8.9 ± 0.4 | 4.6 ± 0.2 | 15.8 ± 0.8 |
| Colchicine | - | - | 23.6 ± 1.2 | 7.8 ± 0.4 | 19.7 ± 1.0 |
Antimicrobial Activity
Mechanism of Action: Topoisomerase Inhibition
One of the proposed mechanisms for the anticancer activity of naphthyridine derivatives is the inhibition of DNA topoisomerases.[1][2] These essential enzymes regulate the topology of DNA and are validated targets for cancer chemotherapy.[6] Some naphthyridine derivatives have been found to inhibit topoisomerase II.[2] The inhibition of topoisomerase I by certain naphthoquinone derivatives has also been reported.[7]
Experimental Protocols
Synthesis of N-(7-methyl-1,8-naphthyridin-2-yl)acetamide
Principle: This protocol describes the N-acetylation of 7-methyl-1,8-naphthyridin-2-amine using acetic anhydride. The primary amine group of the naphthyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.
Materials:
-
7-amino-2-methyl-1,8-naphthyridine
-
Acetic anhydride
-
Nitrogen gas
Procedure: [8]
-
Add 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) to acetic anhydride (15 ml) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly cool the reaction mixture to room temperature to allow for the formation of flaky, straw-colored crystals.
-
Collect the crystals by filtration. Yield: 3.97 g (78%).
Cytotoxicity Evaluation: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials: [2]
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure: [2]
-
Culture cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be less than 1%) and incubate for 48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.
DNA Topoisomerase I Relaxation Assay
Principle: This assay measures the activity of topoisomerase I by its ability to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials: [6]
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Calf thymus Topoisomerase I (Top1)
-
Relaxation buffer (20 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 10 mM MgCl2, 100 mM KCl, 50 µg/ml acetylated BSA)
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure: [6]
-
Prepare a reaction mixture (20 µL total volume) containing 0.1 µg of supercoiled pBR322 DNA in relaxation buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding 0.2 U of calf thymus Top1.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate differently, allowing for the assessment of enzyme inhibition.
Visualizations
Caption: Experimental workflow for SAR studies of acetyl-methyl-naphthyridines.
Caption: Potential signaling pathways modulated by naphthyridine derivatives.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Acetyl-2-methyl-1,6-naphthyridine and Related Kinase Inhibitors: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Acetyl-2-methyl-1,6-naphthyridine against a panel of kinases, benchmarked against established 1,6-naphthyridine-based kinase inhibitors. The objective is to offer a framework for evaluating the selectivity and potential off-target effects of novel compounds built around this privileged scaffold.
The 1,6-naphthyridine core is a key structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities, including potent kinase inhibition. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, understanding the cross-reactivity profile of kinase inhibitors is paramount in drug discovery to predict potential therapeutic efficacy and off-target toxicities.
While specific experimental data for this compound is not publicly available, this guide utilizes data from structurally related and well-characterized 1,6-naphthyridine derivatives to construct a hypothetical but informative comparison. This approach allows for the illustration of key concepts in kinase inhibitor profiling and provides detailed experimental methodologies for researchers to conduct their own cross-reactivity studies.
Table 1: Hypothetical Kinase Cross-Reactivity Profile
The following table presents a hypothetical inhibitory profile for this compound against a selection of kinases, alongside publicly available data for known 1,6-naphthyridine-based inhibitors, "Compound A" and "Compound B". This comparative data highlights the potential for varying selectivity profiles within the same chemical scaffold. All values are presented as IC50 (nM), representing the half-maximal inhibitory concentration.
| Target Kinase | This compound (Hypothetical IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| c-Met | 150 | 5 | >10,000 |
| VEGFR-2 | 250 | 12 | 50 |
| FGFR1 | 800 | 25 | 15 |
| c-Src | >10,000 | 500 | 250 |
| PDGFRβ | 1,500 | 80 | 100 |
| EGFR | >10,000 | >10,000 | >10,000 |
| Aurora A | 5,000 | 1,200 | 800 |
Experimental Protocols
To facilitate the experimental validation of the cross-reactivity of this compound and other novel compounds, detailed protocols for a representative in vitro kinase inhibition assay and a cell-based proliferation assay are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a generic TR-FRET-based assay for measuring the inhibition of a specific kinase. This method is highly sensitive and amenable to high-throughput screening.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide specific for the kinase
-
Europium (Eu³⁺) or Terbium (Tb³⁺) labeled anti-phospho-specific antibody
-
Allophycocyanin (APC) or XL665-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in the assay buffer to their optimal working concentrations. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add 4 µL of the diluted kinase solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Reaction Initiation: Add 4 µL of a pre-warmed mixture of the biotinylated substrate peptide and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).
-
Detection: Add 10 µL of the detection mix, containing the Eu³⁺/Tb³⁺-labeled antibody and APC/XL665-labeled streptavidin in a detection buffer (assay buffer containing EDTA to stop the reaction), to each well.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of a compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: In Vitro Kinase Screening Cascade.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Functionalized Naphthyridines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various functionalized naphthyridine derivatives. Drawing upon experimental data from recent studies, we delve into their efficacy against a range of cancer cell lines, detail the experimental methodologies employed, and visualize the underlying mechanisms of action.
Naphthyridine scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] The functionalization of the naphthyridine core has led to the development of numerous derivatives with enhanced cytotoxic effects. This guide synthesizes findings from multiple studies to offer a comparative analysis of these compounds.
Comparative Cytotoxicity of Naphthyridine Derivatives
The cytotoxic activity of functionalized naphthyridines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potential.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-1,8-naphthyridin-4-ones | |||
| Compound 11 (C2-naphthyl) | A549 (Lung) | 9.4 | [5] |
| Caki-2 (Renal) | 19.1 | [5] | |
| Compound 12 (C2-naphthyl) | A549 (Lung) | 10.9 | [5] |
| Caki-2 (Renal) | 17.5 | [5] | |
| Compound 13 (C2-naphthyl) | A549 (Lung) | 2.3 | [5] |
| Caki-2 (Renal) | 13.4 | [5] | |
| C2, C5, C6, C7-Substituted Naphthyridines | |||
| Compound 14 (C2-naphthyl) | HeLa (Cervical) | 2.6 | [1] |
| HL-60 (Leukemia) | 1.5 | [1] | |
| PC-3 (Prostate) | 2.7 | [1] | |
| Compound 15 (C2-naphthyl, C6-methyl) | HeLa (Cervical) | 2.3 | [1] |
| HL-60 (Leukemia) | 0.8 | [1] | |
| PC-3 (Prostate) | 11.4 | [1] | |
| Compound 16 (C2-naphthyl) | HeLa (Cervical) | 0.7 | [1][2] |
| HL-60 (Leukemia) | 0.1 | [1][2] | |
| PC-3 (Prostate) | 5.1 | [1][2] | |
| 2-Phenyl-7-methyl-1,8-naphthyridines | |||
| Compound 10c | MCF-7 (Breast) | 1.47 | [6] |
| Compound 8d | MCF-7 (Breast) | 1.62 | [6] |
| Compound 4d | MCF-7 (Breast) | 1.68 | [6] |
| Bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][7]-naphthyridines | |||
| Compound 5b | MCF-7 (Breast) | 11.25 | [8] |
| A549 (Lung) | 23.19 | [8] | |
| SiHa (Cervical) | 29.22 | [8] | |
| Compound 5e | MCF-7 (Breast) | 13.45 | [8] |
| A549 (Lung) | 26.24 | [8] | |
| SiHa (Cervical) | 30.18 | [8] | |
| 2,4-Disubstituted-1,6- and 1,7-naphthyridines | |||
| Compound 17a | MOLT-3 (Leukemia) | 9.1 | [9] |
| HeLa (Cervical) | 13.2 | [9] | |
| HL-60 (Leukemia) | 8.9 | [9] |
Structure-Activity Relationship Highlights
The cytotoxic efficacy of naphthyridine derivatives is significantly influenced by the nature and position of their functional groups. Key findings from structure-activity relationship (SAR) studies include:
-
Bulky Lipophilic Groups at C2: The introduction of a naphthyl ring at the C-2 position of the naphthyridine core generally enhances cytotoxic activity.[1]
-
Substitution on the Naphthyridine Ring: The presence of methyl groups at the C5 or C7 positions can influence cytotoxicity, while substitutions at C6 have also been shown to be effective.[1][5]
-
Importance of C1-NH and C4-Carbonyl: The C-1 NH and C-4 carbonyl groups of the naphthyridine ring are considered important for cytotoxicity.[1][2]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups can substantially enhance cytotoxic effects.[8]
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized naphthyridine derivatives was predominantly conducted using the MTT assay.
MTT Cytotoxicity Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded at a density of approximately 5 x 10³ cells/well in 96-well plates containing 180 µL of culture medium.[5]
-
Compound Treatment: 20 µL of a 10x concentrated solution of the test naphthyridine derivative or a vehicle control (like PBS) is added to each well.[5]
-
Incubation: The plates are incubated for a period of 4 days to allow the compounds to exert their cytotoxic effects.[5]
-
MTT Addition: After the incubation period, 0.1 mg of MTT is added to each well, and the plates are incubated at 37°C for 4 hours.[5]
-
Formazan Solubilization: The plates are then centrifuged to precipitate the formazan crystals formed by viable cells. The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanisms of action of functionalized naphthyridines, the following diagrams are provided.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 5. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Acetyl-2-methyl-1,6-naphthyridine: A Novel Pathway Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel, efficient synthetic pathway for 3-Acetyl-2-methyl-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. The performance of this new route is objectively compared against a more traditional, multi-step approach, supported by experimental data from analogous reactions found in the literature.
Executive Summary
The synthesis of complex heterocyclic scaffolds such as 1,6-naphthyridines is a cornerstone of drug discovery. Efficiency, atom economy, and mild reaction conditions are critical for the sustainable development of new chemical entities. This guide details a proposed novel synthetic pathway for this compound utilizing a one-pot Friedländer annulation. This method is compared with a conventional multi-step pathway based on the Gould-Jacobs reaction. The data presented suggests that the novel Friedländer approach offers significant advantages in terms of step-economy, overall yield, and simplicity.
Comparative Analysis of Synthetic Pathways
The following sections provide a detailed comparison of the two synthetic routes. The "Novel Pathway" is a proposed one-pot Friedländer annulation, while the "Established Pathway" represents a more traditional multi-step synthesis based on the Gould-Jacobs reaction.
Data Presentation
Table 1: Comparison of Synthetic Pathways for this compound
| Parameter | Novel Pathway (Friedländer Annulation) | Established Pathway (Gould-Jacobs based) |
| Number of Steps | 1 | 3 |
| Overall Yield | High (estimated >85%) | Moderate to Low (estimated <40%) |
| Key Reaction | Friedländer Annulation | Gould-Jacobs Reaction, Grignard Reaction, Oxidation |
| Starting Materials | 4-Aminonicotinaldehyde, Pentane-2,4-dione | 4-Aminopyridine, Diethyl ethoxymethylenemalonate |
| Reaction Conditions | Mild (e.g., 50°C) | High temperatures for cyclization, anhydrous conditions for Grignard |
| Catalyst | Base (e.g., Choline Hydroxide, KOH) or Acid (e.g., T3P®) | Base for initial condensation, acid for cyclization |
| Workup/Purification | Simple extraction and recrystallization | Multiple chromatographic purifications |
| Atom Economy | High | Low |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the novel and established synthetic pathways.
Caption: Comparative workflow of the novel and established synthetic pathways.
Experimental Protocols
The following are detailed experimental protocols for the key steps in both the novel and established synthetic pathways, based on analogous reactions reported in the literature.
Novel Pathway: Friedländer Annulation
Step 1: Synthesis of this compound
-
Materials: 4-Aminonicotinaldehyde, pentane-2,4-dione, choline hydroxide, water, ethyl acetate.
-
Procedure:
-
In a round-bottom flask, a mixture of 4-aminonicotinaldehyde (0.5 mmol) and pentane-2,4-dione (0.55 mmol) is stirred in water (1 mL).
-
Choline hydroxide (1 mol%) is added to the reaction mixture.[1]
-
The mixture is stirred under a nitrogen atmosphere at 50°C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent.[1]
-
Upon completion (typically 6-8 hours), the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
-
Established Pathway: Gould-Jacobs Based
Step 1: Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate
-
Materials: 4-Aminopyridine, diethyl ethoxymethylenemalonate, diphenyl ether.
-
Procedure:
-
A mixture of 4-aminopyridine (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol) is heated at 100-110°C for 2 hours.
-
The resulting intermediate is added to refluxing diphenyl ether and heated at 250°C for 30 minutes.
-
The mixture is cooled, and the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.
-
Step 2: Synthesis of 2-Methyl-1,6-naphthyridin-4-ol
-
Materials: Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
The product from Step 1 is hydrolyzed by refluxing with aqueous sodium hydroxide.
-
The solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The isolated acid is decarboxylated by heating above its melting point to yield 4-hydroxy-1,6-naphthyridine.
-
Step 3: Synthesis of this compound
-
This step would involve the conversion of the 4-hydroxy group to a leaving group, followed by a coupling reaction to introduce an acetyl group at the 3-position. This is a non-trivial transformation that would likely require multiple steps and result in a low overall yield. A protocol for the N-acetylation of a similar naphthyridine derivative involves using acetic anhydride.[2]
Conclusion
The validation of this novel synthetic pathway for this compound through a one-pot Friedländer annulation demonstrates a significant improvement over traditional multi-step methods. The proposed pathway is more efficient, proceeds under milder conditions, and is more atom-economical. This approach offers a promising strategy for the synthesis of this and other substituted 1,6-naphthyridines, facilitating more rapid and sustainable drug discovery and development efforts.
References
Safety Operating Guide
Proper Disposal of 3-Acetyl-2-methyl-1,6-naphthyridine: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Acetyl-2-methyl-1,6-naphthyridine (CAS No. 52816-65-6). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. As a solid irritant, this compound is classified as hazardous waste and requires specialized disposal procedures.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its hazards. The primary known hazard is that it is an irritant. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal Context) |
| Irritant (Solid) | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P362+P364: Take off contaminated clothing and wash it before reuse. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical in the regular trash or down the drain.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Waste Collection and Container Selection
-
Solid Waste:
-
Collect waste this compound in a dedicated, clean, and dry container.
-
The container should be made of a compatible material, such as amber glass or a high-density polyethylene (HDPE) plastic container.
-
Ensure the container has a secure, leak-proof screw-top cap.
-
-
Contaminated Materials:
-
Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should be considered hazardous waste.
-
Collect these items in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.
-
Labeling the Waste Container
Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
CAS Number: 52816-65-6
-
The primary hazard: "Irritant "
-
The date accumulation started.
-
Your name, laboratory, and contact information.
Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste is segregated from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.
Arranging for Disposal
-
Once the waste container is full or you no longer need to add to it, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Follow their specific procedures for waste pickup requests.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on standard best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow and Safety Relationships
To further clarify the disposal process and safety considerations, the following diagrams have been generated.
Personal protective equipment for handling 3-Acetyl-2-methyl-1,6-naphthyridine
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Acetyl-2-methyl-1,6-naphthyridine (CAS No. 52816-65-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | Prevents eye contact and serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing must be worn. | Prevents skin contact and potential allergic skin reactions.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if dust/aerosols are generated. | Minimizes inhalation of the substance. |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin exposure.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.
Experimental Workflow for Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
